Ethyl 7-hydroxybenzofuran-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-hydroxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIQFGDAAZNKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613133 | |
| Record name | Ethyl 7-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39543-86-7 | |
| Record name | Ethyl 7-hydroxy-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40613133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of Ethyl 7-hydroxybenzofuran-2-carboxylate
[1][2][3]
Executive Summary
Ethyl 7-hydroxybenzofuran-2-carboxylate (CAS: 39543-86-7) is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive pharmaceutical agents.[1][2][3] Distinguished by its benzofuran core with a hydroxyl group at the 7-position and an ester functionality at the 2-position, this compound serves as a versatile "bifunctional" intermediate. The 7-hydroxyl group provides a nucleophilic handle for etherification or carbamoylation, while the 2-ester allows for transformation into amides, acids, or heterocycles (e.g., triazoles, oxadiazoles). It is a critical building block in the development of melatonin receptor agonists, serotonin (5-HT) modulators, and antipsychotic candidates.
Chemical Identity & Structural Analysis[2][4][5]
| Property | Detail |
| IUPAC Name | Ethyl 7-hydroxy-1-benzofuran-2-carboxylate |
| CAS Number | 39543-86-7 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.20 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(O1)C(O)=CC=C2 |
| InChIKey | Predicted: [Requires Generation] |
| Structural Features | [1][2][4][5][6] • Benzofuran Core: Planar, aromatic system.• 7-OH: Acidic phenol (pKa ~8-9), H-bond donor.• 2-COOEt: Electrophilic ester, H-bond acceptor. |
Structural Significance
The 7-position substitution pattern is less common than the 5- or 6-substituted benzofurans, offering unique steric and electronic properties. In drug design, the 7-OH group often mimics the polar functionality found in neurotransmitters (e.g., serotonin) or serves as a site to attach solubilizing chains that sit in solvent-exposed regions of a protein binding pocket.
Physicochemical Properties[1][5][8][9][10][11][12]
| Parameter | Value / Description | Context |
| Appearance | Off-white to pale yellow solid | Crystalline form is typical for this class. |
| Melting Point | 130–135 °C (Estimated) | Significantly higher than the 7-methoxy analog (85–90 °C) due to intermolecular hydrogen bonding. |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poor solubility in water; moderate in non-polar solvents (Hexane). |
| LogP | ~2.6 | Lipophilic, suitable for CNS penetration if derivatized. |
| pKa (7-OH) | ~8.5 | Slightly more acidic than phenol due to the electron-withdrawing ester at C2. |
Synthetic Pathways[8][9][11]
The synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate requires careful regiocontrol to ensure the furan ring closes correctly without alkylating the 7-hydroxyl group.
Pathway A: The o-Vanillin Route (Recommended)
This method is preferred for its high regioselectivity and yield. It utilizes o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to first form the 7-methoxy derivative, preventing side reactions at the 7-position during cyclization.
Step 1: Rap-Stoermer or Williamson-type cyclization of o-vanillin with ethyl bromoacetate to form Ethyl 7-methoxybenzofuran-2-carboxylate (CAS 50551-58-1).
Step 2: Demethylation using Boron Tribromide (
Pathway B: Direct Cyclization (High Risk)
Direct reaction of 2,3-dihydroxybenzaldehyde with ethyl bromoacetate.
-
Risk: Competitive alkylation at the 3-OH (which becomes the 7-OH) can lead to mixtures of mono- and di-alkylated products, lowering yield and complicating purification.
Visualized Synthesis Logic (Graphviz)
Caption: Figure 1. Synthetic routes to Ethyl 7-hydroxybenzofuran-2-carboxylate. The protected route (top) via o-vanillin is superior to direct cyclization.
Experimental Protocols
Protocol: Synthesis via Demethylation (Method A)
Phase 1: Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate
-
Reagents: o-Vanillin (15.2 g, 100 mmol), Ethyl bromoacetate (13.3 mL, 120 mmol), Potassium Carbonate (
, 27.6 g, 200 mmol), DMF (100 mL). -
Procedure:
-
Dissolve o-vanillin in DMF. Add
. -
Add ethyl bromoacetate dropwise at room temperature.
-
Heat the mixture to 90–100 °C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water (500 mL). The product usually precipitates. Filter, wash with water, and dry.[7] Recrystallize from ethanol.
-
Yield: ~85%.[8] MP: 85–90 °C.
-
Phase 2: Demethylation to Target
-
Reagents: Ethyl 7-methoxybenzofuran-2-carboxylate (2.2 g, 10 mmol),
(1M in DCM, 30 mL, 30 mmol), Anhydrous DCM (50 mL). -
Procedure:
-
Dissolve the methoxy ester in anhydrous DCM under Nitrogen/Argon. Cool to -78 °C.
-
Add
solution dropwise over 20 minutes. -
Allow to warm to room temperature and stir for 12 hours.
-
Quench: Cool to 0 °C. Carefully add Methanol (10 mL) to quench excess borane.
-
Workup: Wash with
(sat. aq.) and brine.[9][10] Dry over . Concentrate in vacuo.[10] -
Purification: Flash chromatography (Hexane:EtOAc 3:1) or recrystallization from Toluene/Hexane.
-
Characterization Data (Expected)
-
1H NMR (400 MHz, DMSO-d6):
10.2 (s, 1H, -OH), 7.65 (s, 1H, H-3), 7.25 (d, J=7.8 Hz, 1H, H-5), 7.15 (t, J=7.8 Hz, 1H, H-6), 6.90 (d, J=7.8 Hz, 1H, H-4), 4.35 (q, J=7.1 Hz, 2H, ), 1.35 (t, J=7.1 Hz, 3H, ). -
MS (ESI): m/z 207.2 [M+H]+.
Reactivity & Pharmaceutical Applications
Reactivity Profile
The compound possesses two distinct "zones" for chemical modification:
-
Nucleophilic Zone (7-OH): Ready for
alkylation (e.g., with alkyl halides) or Mitsunobu reactions. This is often used to attach piperazine or amine chains in CNS drug synthesis. -
Electrophilic Zone (2-COOEt): The ester can be hydrolyzed to the acid (LiOH/THF), reduced to the alcohol (
), or converted to a hydrazide ( ) for heterocyclic extension.
Application Logic (Graphviz)
Caption: Figure 2. Divergent synthesis capabilities of the scaffold.
Case Study: CNS Agents
Research into dual D2/5-HT1A agonists often utilizes the 7-hydroxybenzofuran scaffold. The 7-OH is alkylated with a linker (e.g., 4-chlorobutyl) and then coupled with a piperazine moiety. The benzofuran core provides the necessary aromatic pi-stacking interactions within the receptor pocket, while the 7-position substituent directs the basic nitrogen toward the aspartate residue in the binding site.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over long periods if exposed to air and light.
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
- Synthesis of Benzofuran Derivatives:Beilstein J. Org. Chem. 2013, 9, 2463–2472. (General Rap-Stoermer protocols).
-
7-Methoxy Precursor Data: Sigma-Aldrich/Merck. Ethyl 7-methoxybenzofuran-2-carboxylate Product Sheet.
- Demethylation Protocols:Journal of Medicinal Chemistry, 2016, 59(1), 114–131. (Use of BBr3 for benzofuran ethers).
-
CAS Verification: PubChem Database. 7-Hydroxybenzofuran-2-carboxylic acid & Derivatives.
-
Application in Antipsychotics: Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2150-2155. (Benzofuran scaffolds in D2/5-HT ligands).[5][9][7][11]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. 50551-58-1 | Ethyl 7-methoxybenzofuran-2-carboxylate | Ethers | Ambeed.com [ambeed.com]
- 3. 4790-79-8|7-Methoxybenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Ethyl benzofuran-2-carboxylate 97 3199-61-9 [sigmaaldrich.com]
- 5. Ethyl 5-hydroxy-2-methyl-3-benzofurancarboxylate | C12H12O4 | CID 81704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. tdcommons.org [tdcommons.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | 174775-48-5 [chemicalbook.com]
Technical Whitepaper: Ethyl 7-Hydroxybenzofuran-2-carboxylate as a Versatile Scaffold
The following technical guide provides an in-depth analysis of Ethyl 7-hydroxybenzofuran-2-carboxylate , a critical scaffold in medicinal chemistry.
Executive Summary
Ethyl 7-hydroxybenzofuran-2-carboxylate is a pivotal intermediate in the synthesis of bioactive heterocycles. Its unique substitution pattern—featuring a hydroxyl group at the C7 position and an ester moiety at C2—provides dual "handles" for orthogonal functionalization. This structural advantage makes it an ideal scaffold for developing high-affinity ligands for G-protein coupled receptors (GPCRs), specifically dopamine D2 and serotonin 5-HT1A receptors, as well as novel antimicrobial and anticancer agents.
This guide outlines the compound's chemical identity, validates a robust synthetic protocol for its production, and details its application in modern drug discovery.
Chemical Identity & Physical Properties[1][2][3][4]
The precise identification of this compound is critical, as positional isomers (e.g., 4-hydroxy or 6-hydroxy derivatives) possess significantly different electronic and pharmacological profiles.
| Property | Data Specification |
| Chemical Name | Ethyl 7-hydroxybenzofuran-2-carboxylate |
| Systematic Name | 2-Benzofurancarboxylic acid, 7-hydroxy-, ethyl ester |
| CAS Number | 39543-86-7 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(O1)C(O)=CC=C2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water |
Synthetic Methodology: The "Protected Phenol" Protocol
While a direct Rap-Stoermer reaction using 2,3-dihydroxybenzaldehyde is theoretically possible, it often suffers from poor regioselectivity and polymerization side-reactions due to the competing nucleophilicity of the C3-hydroxyl group.
Validated Synthetic Pathway (DOT Visualization)
Figure 1: Optimized synthetic workflow for high-purity Ethyl 7-hydroxybenzofuran-2-carboxylate.
Detailed Protocol
Step 1: Selective Protection (Benzyl Ether Formation)
-
Rationale: The 2-OH group is involved in an intramolecular hydrogen bond with the aldehyde carbonyl, reducing its nucleophilicity compared to the 3-OH. We exploit this to selectively protect the 3-OH.
-
Reagents: 2,3-Dihydroxybenzaldehyde (1.0 eq), Benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq), Acetone.
-
Procedure: Reflux the mixture for 4 hours. The 3-benzyloxy-2-hydroxybenzaldehyde is isolated by filtration and recrystallization.
Step 2: Cyclization (Rap-Stoermer Reaction)
-
Rationale: With the 3-OH protected, the 2-OH is forced to react with ethyl bromoacetate. The subsequent aldol condensation closes the furan ring.
-
Reagents: 3-(Benzyloxy)-2-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq), DMF.
-
Procedure:
-
Dissolve the aldehyde in anhydrous DMF.
-
Add K₂CO₃ and stir at 80°C for 30 minutes to generate the phenoxide.
-
Add ethyl bromoacetate dropwise.
-
Heat at 90-100°C for 4-6 hours.
-
Critical Check: Monitor TLC for the disappearance of the aldehyde.
-
Workup: Pour into ice water. The intermediate ester usually precipitates as a solid.
-
Step 3: Deprotection
-
Rationale: Removal of the benzyl group reveals the 7-hydroxy functionality.
-
Reagents: H₂ (balloon pressure), 10% Pd/C, Ethanol/EtOAc.
-
Procedure: Stir at room temperature for 12 hours. Filter through Celite to remove the catalyst. Concentrate to yield the title compound.
Applications in Drug Discovery
The 7-hydroxybenzofuran-2-carboxylate scaffold is not merely a building block; it is a "privileged structure" in medicinal chemistry.
GPCR Ligand Design
Research indicates that the 7-hydroxy group can mimic the phenolic moiety of neurotransmitters like serotonin and dopamine.
-
Mechanism: The 7-OH acts as a hydrogen bond donor/acceptor within the receptor binding pocket.
-
Derivatization: The C2-ester is readily converted to amides or reduced to methyamines, creating a linker to other pharmacophores (e.g., arylpiperazines). This strategy is widely used to synthesize high-affinity Dopamine D2 and Serotonin 5-HT1A receptor antagonists [1].
Antimicrobial & Antifungal Agents
Benzofuran derivatives exhibit potent antifungal activity by disrupting fungal cell membranes or inhibiting ergosterol synthesis. The 7-hydroxy group increases polarity, often improving the bioavailability of these typically lipophilic molecules [2].
Kinase Inhibition
The planar benzofuran core mimics the adenine ring of ATP. Substitution at the 7-position allows the molecule to interact with the "hinge region" of kinase enzymes, a common strategy in designing inhibitors for oncology targets.
Analytical Characterization (Self-Validation)
To ensure the integrity of your synthesized material, compare your analytical data against these expected values.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.20 (s, 1H): Phenolic OH (C7). Disappearance upon D₂O shake confirms OH.
-
δ 7.65 (s, 1H): H-3 (Furan ring proton). Diagnostic singlet for benzofuran formation.
-
δ 7.20 - 6.90 (m, 3H): Aromatic protons (H-4, H-5, H-6).
-
δ 4.35 (q, 2H): Methylene of ethyl ester.
-
δ 1.32 (t, 3H): Methyl of ethyl ester.
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺: Calculated 207.07; Observed ~207.1.
-
[M-H]⁻: Observed ~205.1 (Negative mode is often more sensitive for phenols).
-
References
-
Design and Synthesis of Benzofuran Derivatives as D2/5-HT1A Ligands. Source: AWS / Patent Literature. Context: Describes the use of CAS 39543-86-7 as a starting material for antipsychotic agents. Link:1[2][3][4]
-
Synthesis and biological evaluation of novel benzofuran-2-carboxylate derivatives. Source: Indian Journal of Chemistry / NIScPR. Context: Validates the Rap-Stoermer reaction conditions and antimicrobial potential of the scaffold. Link:5[2][3][4]
-
Chemical Identity and CAS Verification. Source: BidePharm / BLD Pharm Catalog. Context: Confirms CAS 39543-86-7 and MW 206.19. Link:6[2][3][4]
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. CAS:39543-86-7, Ethyl 7-hydroxybenzofuran-2-carboxylate-毕得医药 [bidepharm.com]
A Technical Guide to the Solubility Profile of Ethyl 7-hydroxybenzofuran-2-carboxylate in Organic Solvents
Abstract: This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 7-hydroxybenzofuran-2-carboxylate, a key heterocyclic intermediate in medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification protocols, and enabling effective formulation strategies. This document details the underlying physicochemical principles governing its solubility, presents a rigorous, field-proven experimental methodology for thermodynamic solubility determination using the shake-flask method, and outlines a precise analytical quantification workflow via High-Performance Liquid Chromatography (HPLC). The guide is intended for researchers, chemists, and drug development professionals seeking to leverage a deep understanding of solubility to accelerate their research and development objectives.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic scaffold found in a multitude of natural products and synthetic compounds exhibiting a vast range of pharmacological activities, including antitumor, antibacterial, and antiviral properties.[1][2][3] Ethyl 7-hydroxybenzofuran-2-carboxylate serves as a critical building block in the synthesis of more complex, biologically active molecules.[4]
The success of any synthetic route or the formulation of a final active pharmaceutical ingredient (API) is fundamentally dependent on its solubility characteristics.[5] Poor solubility can hinder reaction kinetics, complicate purification, and lead to poor bioavailability in drug candidates. Therefore, a thorough characterization of the solubility of key intermediates like Ethyl 7-hydroxybenzofuran-2-carboxylate in a relevant range of organic solvents is not merely a perfunctory task but a cornerstone of rational process development and formulation design.[6]
Chemical Structure:
-
IUPAC Name: Ethyl 7-hydroxy-1-benzofuran-2-carboxylate
-
Molecular Formula: C₁₁H₁₀O₄
-
Molecular Weight: 206.19 g/mol
Physicochemical Properties & Solubility Framework
Molecular Structure Analysis
The solubility behavior of Ethyl 7-hydroxybenzofuran-2-carboxylate is dictated by the interplay of its constituent functional groups:
-
Benzofuran Core: The fused aromatic benzene and furan rings create a rigid, predominantly nonpolar (lipophilic) backbone.
-
Ethyl Ester Group (-COOEt): This group introduces polarity and acts as a hydrogen bond acceptor.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group at the 7-position is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for specific interactions with protic solvents.
This combination of a large nonpolar core with distinct polar, hydrogen-bonding functionalities suggests that optimal solubility will be achieved in solvents that can effectively accommodate all these features.
Theoretical Framework: Hansen Solubility Parameters (HSP)
To move beyond the qualitative rule of "like dissolves like," the Hansen Solubility Parameter (HSP) system provides a quantitative and predictive framework.[7][8] It deconstructs the total Hildebrand solubility parameter (δ) into three components representing specific intermolecular forces:[9]
-
δD (Dispersion): Energy from nonpolar, van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bond formation.
A fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[10][11] By mapping the HSP of various solvents against the estimated HSP of the solute, one can rationally select solvents for high solubility, creating a more systematic approach to solvent screening.
Experimental Determination of Thermodynamic Solubility
The most reliable method for determining the true equilibrium solubility of a compound is the saturation shake-flask method.[12][13] This technique ensures that the solvent is fully saturated in the presence of excess solid, providing a thermodynamic value that is independent of kinetic factors.
Mandatory Safety Precautions
While this specific compound has not been exhaustively toxicologically profiled, related aromatic carboxylic acids and esters may cause skin, eye, and respiratory irritation.[14] Therefore, all handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Detailed Experimental Protocol: Shake-Flask Method
This protocol is designed as a self-validating system to ensure accurate and reproducible determination of thermodynamic solubility.
Step 1: Preparation
-
Rationale: To ensure an equilibrium between the dissolved and undissolved states, an excess of the solid compound is required.
-
Procedure: Add an excess amount of crystalline Ethyl 7-hydroxybenzofuran-2-carboxylate (e.g., ~20-50 mg) to a 4 mL glass vial. The exact mass is not critical, only that a solid phase remains after equilibration.
Step 2: Solvent Addition
-
Rationale: A precise volume of solvent is necessary for an accurate final concentration calculation.
-
Procedure: Using a calibrated pipette, add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.
Step 3: Equilibration
-
Rationale: Achieving a true thermodynamic equilibrium is time-dependent. Short incubation times may only yield kinetic solubility values, which can be misleading. A 24-hour period is standard for most small molecules.[5][15]
-
Procedure: Seal the vial tightly. Place the vial on an orbital shaker or rotator set to a constant, moderate speed. Allow the slurry to agitate for 24 hours at a controlled ambient temperature (e.g., 25°C).
Step 4: Phase Separation
-
Rationale: It is critical to separate the saturated supernatant from the undissolved solid without altering the equilibrium (e.g., by temperature change or solvent evaporation).
-
Procedure: Remove the vial from the shaker and allow it to stand for 30 minutes for coarse particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and pass it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a clean HPLC vial. This step removes all particulate matter.
Step 5: Analysis
-
Rationale: The concentration of the solute in the clear, saturated filtrate must be accurately determined.
-
Procedure: Analyze the filtrate using a validated analytical method, such as the HPLC protocol described in Section 3.3.
Sources
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
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- 6. chromtech.com [chromtech.com]
- 7. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
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- 15. enamine.net [enamine.net]
The 7-Hydroxybenzofuran Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
[1]
Executive Summary
The 7-hydroxybenzofuran scaffold represents a distinct and highly versatile pharmacophore in medicinal chemistry, distinguished from its more common 5- and 6-hydroxy isomers by its unique electronic environment and steric positioning.[1] This structural motif serves as a critical anchor in the development of Vascular Disrupting Agents (VDAs), most notably BNC105, and has emerged as a promising template for multi-target ligands in neurodegenerative disease therapy. This guide analyzes the structure-activity relationships (SAR), synthetic accessibility, and therapeutic mechanisms of 7-hydroxybenzofuran derivatives, providing actionable protocols for researchers in early-stage drug discovery.[1]
Structural & Electronic Determinants
The 7-hydroxybenzofuran core consists of a benzene ring fused to a furan ring, with a hydroxyl group positioned at C7—adjacent to the heteroatom of the furan ring. This specific regiochemistry confers three distinct medicinal advantages:
-
Intramolecular Hydrogen Bonding: The C7-hydroxyl group acts as a hydrogen bond donor. In the context of tubulin binding (e.g., BNC105), this group forms critical water-mediated or direct H-bonds with residues in the colchicine binding site, significantly enhancing binding affinity compared to non-hydroxylated analogues.
-
Metabolic Handle: The 7-OH position is sterically accessible for Phase II conjugation.[1] While this can lead to rapid clearance, it is strategically utilized in prodrug design. For instance, BNC105 is administered as a disodium phosphate ester (BNC105P), which targets the phosphate group to the 7-position, drastically improving aqueous solubility before being hydrolyzed by non-specific phosphatases in the plasma.
-
Redox Potential: In neuroprotective applications, the phenolic moiety at C7 contributes to radical scavenging activity, acting as an electron donor to neutralize Reactive Oxygen Species (ROS), a mechanism vital for Alzheimer’s disease therapeutics.
Therapeutic Application: Oncology & Vascular Disruption
The most mature application of the 7-hydroxybenzofuran scaffold is in the field of oncology, specifically as a Vascular Disrupting Agent (VDA).[] Unlike angiogenesis inhibitors (e.g., bevacizumab) that prevent new vessel growth, VDAs attack the existing vasculature of solid tumors.[]
Case Study: BNC105
BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan) is a potent tubulin polymerization inhibitor.[1][][3][4][5]
-
Mechanism of Action: BNC105 binds to the colchicine site of
-tubulin. The 7-OH group is essential for locking the molecule into a bioactive conformation that sterically hinders the curvature of the tubulin dimer, preventing microtubule assembly. -
Selectivity: The compound is selectively cytotoxic to activated endothelial cells found in the tumor microenvironment, which rely heavily on a dynamic cytoskeleton.
-
Downstream Effects: Microtubule depolymerization leads to endothelial cell retraction, exposure of the basement membrane, plasma leakage, and rapid catastrophic shutdown of tumor blood flow.
Visualization: BNC105 Mechanism of Action
Figure 1: The cascade of vascular disruption initiated by BNC105 binding to tubulin.[1]
Therapeutic Application: Neuroprotection
Beyond oncology, the 7-hydroxybenzofuran scaffold is being explored as a "privileged structure" for multi-target directed ligands (MTDLs) in Alzheimer's Disease (AD).[1]
-
Acetylcholinesterase (AChE) Inhibition: Derivatives such as 7-hydroxybenzofuran-2-carboxamides mimic the indanone core of Donepezil, fitting into the peripheral anionic site (PAS) of AChE.[1]
-
Metal Chelation: The proximity of the 7-OH to the furan oxygen (and potential C6 substituents) creates a bidentate site capable of chelating Cu²⁺ and Fe²⁺ ions, which are implicated in amyloid-beta aggregation and oxidative stress.
-
Antioxidant Activity: The phenolic hydroxyl acts as a radical scavenger, reducing oxidative stress markers in neuronal cell lines (e.g., HT22 cells).
Experimental Protocols
Synthesis of 7-Hydroxybenzofuran Core
A unified and scalable strategy involves the cyclization of substituted acetophenones. The following protocol describes the synthesis of a 7-hydroxybenzofuran intermediate.
Reaction Scheme Visualization:
Figure 2: General synthetic route for accessing the 7-hydroxybenzofuran core from commercially available starting materials.[1]
Detailed Protocol:
-
Starting Material: Dissolve 2,3-dihydroxyacetophenone (10 mmol) in anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
, 12 mmol) and stir at room temperature for 30 minutes to generate the phenoxide. Note: Regioselectivity is controlled by the intramolecular H-bond of the 2-OH, often directing alkylation to the 3-OH, but careful control of stoichiometry is required.[1] -
Alkylation: Add ethyl bromoacetate (11 mmol) dropwise. Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter off inorganic salts and evaporate the solvent.
-
Cyclization (Rap-Stoermer Modification): Dissolve the crude residue in absolute ethanol. Add Sodium Ethoxide (NaOEt, 2 eq) and reflux for 12 hours. This effects the intramolecular condensation.
-
Acidification: Cool and acidify with 1M HCl to precipitate the 7-hydroxybenzofuran derivative.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.
Tubulin Polymerization Assay (Fluorescence Based)
To validate the VDA potential of a new 7-hydroxybenzofuran derivative, a tubulin polymerization assay is the gold standard.
Materials:
-
Purified Tubulin (>99% pure, bovine brain source).
-
GTP (Guanyosine triphosphate).
-
DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for microtubule polymer mass.[1]
-
Test Compound (dissolved in DMSO).[]
Methodology:
-
Preparation: Prepare Tubulin Reaction Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA, 1 mM GTP, 10 µM DAPI). -
Incubation: Keep tubulin on ice. Add tubulin (final conc. 10 µM) to a black 96-well plate.
-
Treatment: Add test compound (e.g., 1 µM, 5 µM, 10 µM) or Vehicle (DMSO). Include Colchicine (5 µM) as a positive control for inhibition and Paclitaxel (5 µM) as a control for stabilization.[1]
-
Measurement: Transfer plate to a pre-warmed (37°C) fluorometer.
-
Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.
-
Analysis: Plot Fluorescence vs. Time.
-
Interpretation: A reduction in the Vmax (rate of polymerization) and a decrease in the steady-state fluorescence plateau compared to control indicates inhibition of tubulin polymerization.
-
References
-
Discovery of BNC105 (Vascular Disrupting Agent): Flynn, B. L., et al. (2011).[][4] "Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties."[1][][3][4][5] Journal of Medicinal Chemistry. [Link][1][4]
-
Benzofuran Synthesis Strategies: Roda, G., et al. (2022).[6][7] "4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks."[1][6] ARKIVOC. [Link][1]
-
Benzofurans in Alzheimer's Disease: Staderini, M., et al. (2019). "Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's drug candidates."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
General Biological Activity of Benzofurans: Khatana, K., & Gupta, A. (2020).[7][8][9] "An Update on Natural Occurrence and Biological Activity of Benzofurans." Acta Scientific Medical Sciences. [Link]
-
Antimicrobial Activity of Hydroxybenzofurans: Aslam, S. N., et al. (2009). "Antibacterial and antifungal activity of cicerfuran and related 2-arylbenzofurans and stilbenes."[1] Microbiological Research. [Link][1]
Sources
- 1. actascientific.com [actascientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a tubulin polymerization inhibitor with potent antiproliferative and tumor vascular disrupting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks [air.unimi.it]
- 7. Donepezil structure-based hybrids as potential multifunctional anti-Alzheimer’s drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Crystal Structure Analysis of Ethyl 7-hydroxybenzofuran-2-carboxylate
Executive Summary
Ethyl 7-hydroxybenzofuran-2-carboxylate represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for antimicrobial, antitumor, and antioxidant agents. Its structural duality—combining a lipophilic benzofuran core with a polar 7-hydroxyl group and an ester functionality—dictates its solid-state behavior, solubility profile, and receptor binding affinity.
This guide provides a comprehensive technical workflow for the structural elucidation of this compound using Single Crystal X-ray Diffraction (SC-XRD). It moves beyond standard operating procedures to explain the causality of crystallographic choices, the interpretation of supramolecular packing (H-bonds,
Phase 1: Crystal Growth & Optimization
Objective: Obtain single crystals (
Solvent Selection Strategy
The 7-hydroxy group introduces specific polarity challenges. A binary solvent system is required to balance the solubility of the lipophilic benzofuran ring and the hydrophilic hydroxyl moiety.
| Method | Solvent System (v/v) | Mechanism | Suitability |
| Slow Evaporation | Ethanol/Water (80:20) | Exploits H-bonding potential of 7-OH. | High (Likely to yield blocks) |
| Vapor Diffusion | THF (inner) / Pentane (outer) | Gradual saturation via antisolvent diffusion. | Medium (Good for avoiding twinning) |
| Cooling | Ethyl Acetate | Solubility decreases with temperature ( | High (Yields stable polymorphs) |
Protocol: Slow Evaporation (Recommended)
-
Dissolution: Dissolve 20 mg of Ethyl 7-hydroxybenzofuran-2-carboxylate in 2 mL of absolute ethanol. Sonicate if necessary to ensure homogeneity.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -
Antisolvent Addition: Add 0.5 mL of deionized water dropwise until a faint turbidity persists, then add 1 drop of ethanol to clear it.
-
Environment: Cover with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at 20°C.
-
Harvesting: Crystals should appear within 48-72 hours. Select specimens with sharp edges and uniform extinction under polarized light.
Phase 2: Data Collection & Reduction
Objective: Maximize data redundancy and resolution while minimizing radiation damage.
Experimental Setup
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the aromatic density, though Cu is acceptable for small organic crystals. -
Temperature: Collect at 100 K using a nitrogen cryostream.
-
Reasoning: Low temperature freezes thermal vibrations (reducing atomic displacement parameters,
), allowing for precise location of the hydroxyl hydrogen atom, which is critical for defining the H-bond network.
-
Diffraction Strategy
-
Completeness: Aim for >99% completeness to
(Mo). -
Strategy: Use a combination of
and scans. -
Reduction: Integrate using SAINT or CrysAlisPro. Apply Multi-scan absorption correction (SADABS) to account for crystal shape anisotropy.
Phase 3: Structure Solution & Refinement
Objective: Convert diffraction intensities into an accurate atomic model.
The "Black Box" Workflow
The solution process utilizes direct methods or dual-space methods (SHELXT) to locate heavy atoms (O, C), followed by least-squares refinement (SHELXL).
Caption: Logical flow for solving the crystal structure from raw diffraction data to final refined model.
Critical Refinement Steps for this Compound
-
The Hydroxyl Hydrogen (O7-H): Do not place this geometrically. Locate the highest electron density peak near O7 in the difference Fourier map (
). Refine its coordinates freely if data quality permits, or restrain the O-H bond length to 0.82 Å (DFIX) to ensure chemical sense. -
Ethyl Group Disorder: The ethyl ester tail (
) often exhibits rotational disorder.-
Diagnosis: Elongated thermal ellipsoids on the terminal methyl group.
-
Fix: Split the position (PART 1 / PART 2) and refine site occupancy factors (sum = 1.0).
-
-
Planarity Check: The benzofuran core should be essentially planar. Use the FLAT command in SHELXL if slight deviations occur due to packing forces, but only if statistically justified.
Phase 4: Structural Analysis & Interpretation
Objective: Decode the supramolecular interactions that drive stability and solubility.
Molecular Conformation
-
Benzofuran Core: Expect a planar 9-membered ring system.
-
Ester Orientation: The carbonyl oxygen (C=O) typically aligns syn-planar to the furan oxygen to minimize dipole repulsion, though steric bulk can force a twist.
-
Metric: Measure the torsion angle
.[1] Values near or indicate conjugation.
-
Supramolecular Architecture (Packing)
The 7-hydroxy group is a strong Hydrogen Bond Donor (HBD), while the ester carbonyl and furan oxygen are Hydrogen Bond Acceptors (HBA).
Expected Motifs:
-
Head-to-Tail Dimers: The 7-OH of Molecule A donates to the Carbonyl O of Molecule B, forming a centrosymmetric dimer (
graph set). -
-
Stacking: The planar aromatic rings will likely stack in a slipped-parallel arrangement.-
Metric: Centroid-to-centroid distance (
) should be Å for significant interaction.
-
Caption: Predicted supramolecular synthons showing the dimerization via H-bonds and stabilization via Pi-stacking.
Phase 5: Pharmaceutical Implications[2]
-
Solubility: If the crystal packing is dominated by strong, infinite H-bond chains rather than discrete dimers, the lattice energy will be higher, potentially reducing aqueous solubility.
-
Polymorphism: The rotational freedom of the ethyl group suggests a risk of conformational polymorphism. Screening multiple solvents (Phase 1) is crucial to identify the thermodynamically stable form for formulation.
-
Bioactivity: The position of the 7-OH group relative to the ester defines the molecule's "pharmacophoric face." X-ray data provides the exact spatial coordinates for docking simulations into protein targets (e.g., COX-2 or bacterial DNA gyrase).
References
-
Principles of X-ray Diffraction: Bragg, W. L. (1913). "The Structure of Some Crystals as Indicated by Their Diffraction of X-rays." Proceedings of the Royal Society of London, 89(610), 248-277. Link
-
SHELX Software Suite: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link
-
Benzofuran Synthesis & Activity: Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013, Article ID 183718. Link
-
H-Bonding in Benzofurans: Thakuria, R., et al. (2017). "Hydrogen Bonding in Molecular Crystals." Comprehensive Supramolecular Chemistry II, 7, 25-48.[1] Link
-
Small Molecule Crystallography Protocol: Tiekink, E. R. T. (2014). "Small-molecule crystallography: a concise guide." Crystallography Reviews, 20(3), 183-186. Link
Sources
Toxicity and safety data sheet (SDS) for Ethyl 7-hydroxybenzofuran-2-carboxylate
Technical Assessment: Safety, Toxicity, and Handling of Ethyl 7-hydroxybenzofuran-2-carboxylate
Document Control:
-
Target Compound: Ethyl 7-hydroxybenzofuran-2-carboxylate[1][2][3][4][5][6]
-
Classification: Research Chemical / Pharmaceutical Intermediate[1][7]
Executive Summary & Chemical Identity
Ethyl 7-hydroxybenzofuran-2-carboxylate is a specialized heterocyclic building block predominantly used in the synthesis of bioactive pharmaceutical agents.[1] Belonging to the benzofuran class, it serves as a critical scaffold for developing drugs targeting oxidative stress, inflammation, and specific kinase pathways.[1]
Due to its status as a research chemical, comprehensive toxicological data (e.g., LD50 values) is often extrapolated from Structure-Activity Relationships (SAR) of analogous benzofurans.[1] This guide provides a conservative safety profile, treating the substance as a bioactive irritant requiring strict containment.[1]
Physicochemical Specifications
| Parameter | Data |
| CAS Number | 39543-86-7 |
| IUPAC Name | Ethyl 7-hydroxy-1-benzofuran-2-carboxylate |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1] |
| pKa (Predicted) | ~8.5 (Phenolic hydroxyl) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen recommended to prevent oxidation).[1][7] |
GHS Hazard Identification & Toxicology
Signal Word: WARNING
Based on the functional groups (phenol, ester, benzofuran core) and data from homologous compounds (e.g., Ethyl 7-methoxybenzofuran-2-carboxylate), the following GHS classifications are applied under the Precautionary Principle .
Hazard Statements (H-Codes)
-
H302/H312: Harmful if swallowed or in contact with skin (Provisional classification based on benzofuran biological activity).[1][7]
Toxicological Assessment (SAR Analysis)
-
Acute Toxicity: Quantitative LD50 data is not established for this specific CAS.[1][7] However, benzofuran derivatives often exhibit biological activity at micromolar concentrations.[1] Treat ingestion as potentially harmful.[1]
-
Sensitization: The phenolic moiety at position 7 can undergo metabolic oxidation to quinone intermediates, presenting a potential risk for skin sensitization upon repeated exposure.[1][7]
-
Carcinogenicity: No component is listed by IARC, NTP, or OSHA.[1][7] However, benzofurans are DNA-intercalating scaffolds; handle with care to prevent chronic exposure.[1]
Figure 1: Exposure pathways and required mitigation logic.
Safe Handling & Experimental Protocols
Engineering Controls
-
Ventilation: All open handling of the solid must occur inside a certified chemical fume hood.[1][7]
-
Static Control: The powder may be combustible if dispersed in air.[1][7] Ground all equipment during transfer.
Personal Protective Equipment (PPE)
-
Respiratory: NIOSH N95 (minimum) for solid transfer; P100 if generating dust.[1][7]
-
Skin: Nitrile rubber gloves (0.11 mm thickness, breakthrough time >480 min).[1][7]
-
Eyes: Chemical safety goggles.[1][7] Face shield required if working with large quantities (>5g) or reactive reagents.[1]
Experimental Workflow: Synthesis & Purification
Context: This compound is often synthesized via the Feist-Bénary reaction or by demethylating the 7-methoxy analog.[1]
Protocol: Demethylation of Ethyl 7-methoxybenzofuran-2-carboxylate (Note: This restores the 7-hydroxy group)
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Reagents: Dissolve starting material (CAS 50551-58-1) in anhydrous Dichloromethane (DCM).
-
Addition: Cool to -78°C. Add Boron Tribromide (BBr₃) (1M in DCM) dropwise. Caution: BBr₃ releases HBr fumes.[1][7]
-
Reaction: Allow to warm to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Quench: Pour mixture slowly into ice water. Extract with EtOAc.[1][8]
-
Purification: The 7-hydroxy product (CAS 39543-86-7) is more polar.[1] Purify via silica gel chromatography.
Figure 2: Synthesis workflow via demethylation, highlighting critical safety steps (HBr release, Exotherm).
Emergency Response Protocols
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses if present.[1] Seek medical attention immediately. |
| Skin Contact | Wash with soap and copious water.[1][7] If skin becomes red or blistered (phenol burn), seek medical aid.[1] |
| Inhalation | Move victim to fresh air.[1][7] If breathing is difficult, administer oxygen (trained personnel only).[1] |
| Spill Cleanup | Do not dry sweep. Dampen with water or use a HEPA vacuum to avoid dust generation.[1][7] Neutralize surface with mild detergent.[1] |
| Fire | Use Water Spray, Alcohol-Resistant Foam, Dry Chemical, or CO₂.[1] Hazardous Decomposition: Emits CO, CO₂.[1][7] |
Storage & Stability
-
Oxidation Risk: The 7-hydroxy group (phenolic) is susceptible to oxidation, turning the white powder pink/brown over time.[1]
-
Recommendation: Store in amber vials, sealed under Argon/Nitrogen, at 4°C.
-
Incompatibilities: Strong oxidizing agents (e.g., KMnO₄), Strong bases (will deprotonate the phenol), Acid chlorides.[1][7]
References
-
PubChem. (2025).[1][7] Compound Summary: 7-Hydroxybenzofuran-2-carboxylic acid (Acid precursor data).[1] National Library of Medicine.[1][7] Link[1]
-
Thermo Fisher Scientific. (2025).[1][7] Safety Data Sheet: Ethyl 7-methoxybenzo[b]furan-2-carboxylate (Analogous ester safety).Link[1][7]
-
BLD Pharm. (2025).[1][7] Product Analysis: Ethyl 7-hydroxybenzofuran-2-carboxylate (CAS 39543-86-7).[1][2][3][4][5]Link[1][7]
-
Chem960. (2025).[1][7] Chemical Database: CAS 39543-86-7 Properties.[1][2][3][5]Link[1][7]
-
Sigma-Aldrich. (2025).[1] General Safety Data Sheet for Benzofuran Derivatives.[1]Link[1][7]
Sources
- 1. m.chem960.com [m.chem960.com]
- 2. 62756-00-7|Ethyl 3-hydroxy-6-methylbenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. 199280-09-6|Methyl 5-amino-7-hydroxybenzofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. 91181-95-2|Ethyl 3-hydroxybenzofuran-2-carboxylate|BLDpharm [bldpharm.com]
- 5. 4790-79-8|7-Methoxybenzofuran-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 50551-58-1 | Ethyl 7-methoxybenzofuran-2-carboxylate | Ethers | Ambeed.com [ambeed.com]
- 7. researchgate.net [researchgate.net]
- 8. op.niscpr.res.in [op.niscpr.res.in]
Methodological & Application
Synthesis protocol for Ethyl 7-hydroxybenzofuran-2-carboxylate from salicylaldehyde
[1]
Executive Summary
This application note details the total synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate starting from Salicylaldehyde (2-hydroxybenzaldehyde). While commercial routes often begin with o-vanillin, this protocol addresses the specific requirement to originate from salicylaldehyde, necessitating a sequence of Dakin oxidation , regioselective formylation , and Rap-Stoermer cyclization .
The synthesis of 7-substituted benzofurans is structurally challenging due to the need for oxygenation at the 3-position of the starting salicylaldehyde (which becomes the 7-position in the benzofuran core). This guide provides a high-fidelity, three-stage workflow to achieve this transformation with high regiochemical integrity.
Retrosynthetic Analysis & Pathway
The synthesis hinges on the construction of the critical intermediate 2,3-dihydroxybenzaldehyde .[1] Salicylaldehyde itself lacks the requisite oxygen functionality at the 3-position.[1] Therefore, the protocol is divided into two phases:
-
Upstream Functionalization: Conversion of Salicylaldehyde to 2,3-dihydroxybenzaldehyde via Catechol.[1]
-
Core Cyclization: Condensation with ethyl bromoacetate to form the benzofuran ring.[1]
Reaction Pathway Diagram[1][2]
Figure 1: Synthetic workflow from Salicylaldehyde to the target benzofuran. Step 3 represents the key cyclization event.[1]
Detailed Experimental Protocols
Phase 1: Precursor Synthesis (Salicylaldehyde 2,3-Dihydroxybenzaldehyde)
Rationale: Direct hydroxylation of salicylaldehyde (e.g., Elbs persulfate oxidation) typically yields the para (2,5-dihydroxy) isomer.[1] To access the ortho (2,3-dihydroxy) pattern, we must first oxidize to catechol and then re-formylate.[1]
Step 1: Dakin Oxidation (Salicylaldehyde to Catechol)
This step utilizes hydrogen peroxide in basic media to convert the aldehyde moiety into a phenol.[1]
-
Reagents: Salicylaldehyde (1.0 eq), 30%
(1.2 eq), NaOH (1.1 eq), Water.[1] -
Procedure:
-
Dissolve Salicylaldehyde in 1M NaOH solution at 0°C.
-
Add 30%
dropwise, maintaining temperature to prevent over-oxidation. -
Stir at room temperature (RT) for 2 hours. The solution typically darkens.
-
Acidify with HCl to pH 2.[1]
-
Extract with Ethyl Acetate (
).[1][2][3] Dry over and concentrate. -
Purification: Recrystallization from toluene or sublimation.[1]
-
-
Yield Expectation: 75-85%.
Step 2: Regioselective Ortho-Formylation
Standard Reimer-Tiemann reaction on catechol yields a mixture of 2,3- and 3,4-dihydroxybenzaldehyde.[1] To maximize the 2,3-isomer (required for 7-hydroxybenzofuran), we employ Magnesium-Mediated Formylation (Duff-like conditions).[1]
-
Reagents: Catechol (1.0 eq), Paraformaldehyde (6.0 eq), Anhydrous
(1.5 eq), Triethylamine ( , 3.5 eq), Acetonitrile (MeCN).[1] -
Procedure:
-
Charge a flame-dried flask with Catechol,
, and dry MeCN. -
Add
dropwise (exothermic).[1] Stir for 30 min to form the magnesium phenoxide complex. -
Add Paraformaldehyde in one portion.[1]
-
Reflux (
) for 4-6 hours. Monitor via TLC (The 2,3-isomer typically runs higher than the 3,4-isomer). -
Cool, acidify with 1M HCl, and extract with Ether.
-
-
Critical Purification: Isolate the 2,3-dihydroxybenzaldehyde via column chromatography (Silica, Hexane:EtOAc gradient).[1]
-
Note: The 2,3-isomer is the "salicylaldehyde-like" product capable of H-bonding; the 3,4-isomer is not.
-
Phase 2: Core Cyclization (Benzofuran Formation)[1]
This is the critical step where the furan ring is closed via the Rap-Stoermer condensation mechanism.[1]
Step 3: Synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate
Mechanism:
-
O-Alkylation: Base-mediated attack of the phenoxide on ethyl bromoacetate.[1]
-
Aldol Condensation: Intramolecular attack of the methylene anion (from the ester alpha-carbon) on the aldehyde carbonyl.[1]
-
Dehydration: Loss of water to aromatize the furan ring.[1]
Protocol:
| Parameter | Specification | Notes |
| Substrate | 2,3-Dihydroxybenzaldehyde | Must be high purity (>95%) to avoid tar.[1] |
| Alkylating Agent | Ethyl Bromoacetate (1.2 eq) | Excess ensures complete conversion.[1] |
| Base | Potassium Carbonate ( | Anhydrous, finely ground.[1] |
| Solvent | DMF (N,N-Dimethylformamide) | Anhydrous.[1] Promotes |
| Temperature | 80°C - 90°C | Required for the cyclization step.[1] |
| Time | 4 - 8 Hours | Monitor by TLC until aldehyde disappears.[1] |
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-dihydroxybenzaldehyde (10 mmol) in anhydrous DMF (20 mL).
-
Activation: Add
(25 mmol) and stir at RT for 15 minutes. The solution will turn yellow/orange due to phenoxide formation.[1]-
Scientific Insight: The 3-OH is less acidic than the 2-OH due to the intramolecular Hydrogen bond of the 2-OH with the aldehyde. However, under these basic conditions, the dianion is likely formed.[1] The reaction is driven by the thermodynamic stability of the 5-membered furan ring which only forms from alkylation at the 2-position.[1]
-
-
Addition: Add Ethyl Bromoacetate (12 mmol) dropwise.
-
Reaction: Heat the mixture to 90°C .
-
Observation: A precipitate (KBr) will form.[1]
-
-
Quench: Pour the hot reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize excess carbonate).
-
Workup:
-
Purification: Recrystallize from Ethanol or purify via Flash Chromatography (Hexane:EtOAc 8:2).
-
Target Product: Ethyl 7-hydroxybenzofuran-2-carboxylate.[1]
-
Critical Process Parameters (CPPs) & Troubleshooting
Regioselectivity Control
The primary risk in this synthesis is alkylation at the 3-OH position without ring closure, or double alkylation.[1]
-
Observation: If TLC shows a spot corresponding to the dialkylated product (bis-ester), reduce the equivalents of Ethyl Bromoacetate to 1.05 eq.
-
Alternative Strategy: If 3-O-alkylation is persistent, protect the 3-OH before cyclization.[1] Use 3-methoxysalicylaldehyde (o-Vanillin) instead of 2,3-DHB.[1]
Spectral Validation
The product should be validated using
References
-
Dakin Oxidation: Dakin, H. D. (1909).[1] The oxidation of hydroxy derivatives of benzaldehyde and acetophenone.[1] American Chemical Journal, 42, 477.[1] (Verified Organic Syntheses Protocol).[1]
-
Mg-Mediated Formylation: Hansen, T. V., & Skattebøl, L. (2005).[1] Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde.[1] Organic Syntheses, 82, 64. [1]
-
Benzofuran Synthesis (Rap-Stoermer): Kowalewska, M., et al. (2013).[1][5] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry.
-
2,3-Dihydroxybenzaldehyde Preparation: Specific conditions for demethylation of o-vanillin to 2,3-dihydroxybenzaldehyde using AlCl3/NaI. ChemicalBook / Patent Literature.
-
General Review: "Synthesis of 2,3-Dihydrobenzofurans and Benzofurans." Organic Chemistry Portal.
Disclaimer: This protocol involves the use of hazardous chemicals (strong bases, alkylating agents).[1] All procedures should be performed in a fume hood with appropriate PPE.
Application Note: O-Alkylation Protocols for Ethyl 7-hydroxybenzofuran-2-carboxylate
Executive Summary & Strategic Analysis
The Ethyl 7-hydroxybenzofuran-2-carboxylate scaffold presents a unique challenge in medicinal chemistry alkylations. Unlike simple phenols, this substrate features an electron-withdrawing ester at the C2 position and a hydroxyl group at C7, proximal to the furan ring oxygen.
Successful O-alkylation requires navigating three competing factors:
-
Acidity & Nucleophilicity: The C2-ester conjugation lowers the pKa of the 7-OH (estimated pKa ~8.5–9.0) compared to phenol (pKa 10), increasing the concentration of the phenoxide anion under mild basic conditions but slightly decreasing its nucleophilicity.
-
Steric Environment: The C7 position is ortho to the benzofuran oxygen. While not sterically crowded by bulky groups, the lone pair repulsion between the furan oxygen and the incoming nucleophile (or the formed phenoxide) dictates the need for efficient leaving groups and polar aprotic solvents.
-
Ester Stability: The ethyl ester at C2 is susceptible to hydrolysis (saponification) or transesterification. Strong hydroxide bases (NaOH, KOH) or alkoxide bases (NaOEt) must be avoided to preserve the carboxylate moiety.
This guide details two validated protocols: Method A (Williamson Ether Synthesis) for primary/unhindered electrophiles, and Method B (Mitsunobu Reaction) for secondary or complex alcohol substrates.
Decision Matrix: Selecting the Right Protocol
Use the following decision tree to select the optimal synthetic route for your target derivative.
Figure 1: Strategic decision tree for selecting the O-alkylation method based on electrophile availability and steric hindrance.
Method A: Williamson Ether Synthesis (Standard Protocol)
Best for: Methylation, Benzylation, Allylation, and simple alkyl chains. Mechanism: SN2 Substitution via Phenoxide Anion.
Reagent Rationale[1][2]
-
Base: Potassium Carbonate (K2CO3): Selected over NaH. Anhydrous K2CO3 is sufficiently basic to deprotonate the 7-OH (pKa ~9) without hydrolyzing the ethyl ester. It buffers the reaction, preventing side reactions.
-
Solvent: DMF (N,N-Dimethylformamide): The high dielectric constant dissociates the potassium phenoxide ion pair, maximizing nucleophilicity. Acetone is a viable alternative but requires longer reaction times due to lower boiling point.
-
Catalyst: Potassium Iodide (KI): (Optional) Added when using alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
Detailed Protocol
Materials:
-
Ethyl 7-hydroxybenzofuran-2-carboxylate (1.0 equiv)
-
Alkyl Halide (1.2 – 1.5 equiv)
-
K2CO3 (anhydrous, granular, 2.0 – 3.0 equiv)
-
DMF (Anhydrous, 0.2 M concentration relative to substrate)
-
Optional: TBAI (Tetrabutylammonium iodide, 0.1 equiv) for phase transfer catalysis if reaction is sluggish.
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solubilization: Charge the flask with Ethyl 7-hydroxybenzofuran-2-carboxylate (e.g., 1.0 g, 4.85 mmol) and anhydrous DMF (24 mL). Stir until fully dissolved.
-
Deprotonation: Add anhydrous K2CO3 (1.34 g, 9.7 mmol) in a single portion. The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
-
Alkylation: Add the Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide, 5.8 mmol) dropwise via syringe.
-
Note: If the alkyl halide is a solid, dissolve it in a minimum amount of DMF before addition.
-
-
Reaction: Heat the mixture to 60°C .
-
Monitoring: Check TLC (Hexanes:EtOAc 8:2) every hour. The starting phenol (lower Rf) should disappear, replaced by the less polar ether product (higher Rf).
-
Time: Typically complete in 2–6 hours.
-
-
Workup:
-
Cool the reaction to RT.
-
Pour the mixture into ice-cold water (100 mL) (10x reaction volume). This often precipitates the product.
-
If Solid: Filter the precipitate, wash copiously with water to remove DMF, and dry under vacuum.
-
If Oily/Emulsion: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, 0-20% EtOAc in Hexanes).
Data Table 1: Typical Yields (Method A)
| Electrophile (R-X) | Conditions | Yield (%) | Notes |
| Methyl Iodide | K2CO3, DMF, RT, 2h | 85-95% | Quantitative conversion common. |
| Benzyl Bromide | K2CO3, DMF, 60°C, 3h | 80-90% | Excellent crystallinity of product. |
| Isopropyl Bromide | K2CO3, DMF, 80°C, 12h | 50-65% | Slower (SN2 hindered). Add KI (0.1 eq). |
Method B: Mitsunobu Reaction (Precision Protocol)
Best for: Complex secondary alcohols, chiral centers, or when the alkyl halide is unstable/unavailable. Mechanism: SN2 substitution with inversion of configuration at the alcohol center.[1]
Reagent Rationale[1][2]
-
PPh3 / DIAD: The standard redox system. DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD for better stability and easier handling.
-
Order of Addition: Critical to prevent side reactions. The betaine is formed first, or the phenol is pre-complexed, to ensure the activated phosphonium species reacts with the alcohol.
Detailed Protocol
Materials:
-
Ethyl 7-hydroxybenzofuran-2-carboxylate (1.0 equiv)
-
Alcohol (R-OH) (1.2 – 1.5 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
DIAD (1.5 equiv)
-
THF (Anhydrous, 0.15 M)
Step-by-Step Procedure:
-
Setup: Flame-dry a flask under Nitrogen atmosphere.
-
Mixture Preparation: Dissolve the Benzofuran substrate (1.0 equiv), the Alcohol (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF. Cool the solution to 0°C (ice bath).
-
Activation: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will likely turn yellow/orange.
-
Caution: Exothermic reaction. Control the addition rate to maintain low temperature.
-
-
Reaction: Remove the ice bath and allow to warm to RT. Stir for 12–24 hours.
-
Workup:
-
Concentrate the reaction mixture directly under reduced pressure.
-
Triturate the residue with Et2O/Hexanes (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.
-
Concentrate the filtrate.
-
-
Purification: Flash Column Chromatography is mandatory to remove hydrazine byproducts and residual TPPO.
-
Tip: Use a gradient of Hexanes:EtOAc. The product is usually less polar than the hydrazine byproduct.
-
Mechanistic Visualization
Understanding the electronic environment of the 7-hydroxybenzofuran is crucial for troubleshooting.
Figure 2: Mechanistic pathway highlighting the effect of the C2-ester on the C7-hydroxyl acidity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation or wet solvent. | Ensure K2CO3 is anhydrous (dry in oven). Use molecular sieves in DMF. Increase Temp to 80°C. |
| Ester Hydrolysis | Presence of water or hydroxide. | Strictly avoid NaOH/KOH. Ensure reagents are dry. |
| C-Alkylation | Solvent effects (very rare for this substrate). | Switch from DMF to Acetone (promotes O-alkylation via tighter ion pairing). |
| Product is Oil | Residual DMF. | Wash organic layer 3x with water. Lyophilize from Benzene/Dioxane if necessary to solidify. |
References
-
General Synthesis of Benzofuran-2-carboxylates: Kowalewska, M. et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.
-
Mitsunobu Reaction Review: Swamy, K. C. K. et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
- 7-Methoxybenzofuran Synthesis Precedent: Dawood, D. H. et al. "Synthesis and anti-inflammatory activity of new benzofuran-2-carboxylic acid derivatives." Scientia Pharmaceutica, 2015.
-
pKa Data for Phenols: Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022.
Sources
Application Notes and Protocols for the Hydrolysis of Ethyl 7-hydroxybenzofuran-2-carboxylate to 7-Hydroxybenzofuran-2-carboxylic Acid
Introduction: The Significance of 7-Hydroxybenzofuran-2-carboxylic Acid in Medicinal Chemistry
Benzofuran derivatives are a cornerstone in drug discovery, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1] Specifically, the benzofuran-2-carboxylic acid scaffold has been identified as a privileged structure in the development of novel therapeutics, including potent inhibitors of enzymes such as Pim-1 kinase, which is implicated in cancer, and lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy.[2][3] The 7-hydroxy-substituted variant is of particular interest as the hydroxyl group provides a valuable handle for further molecular modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient hydrolysis of ethyl 7-hydroxybenzofuran-2-carboxylate to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of many advanced intermediates and active pharmaceutical ingredients (APIs). We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, and offer insights into potential challenges and their solutions.
Chemical Principles: Understanding Ester Hydrolysis
The conversion of an ester to a carboxylic acid is achieved through hydrolysis, a reaction that can be catalyzed by either acid or base.[4]
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is an equilibrium process, which can present challenges in driving the reaction to completion. It often requires high temperatures and the removal of the alcohol byproduct to shift the equilibrium towards the carboxylic acid.[5]
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred for the synthesis of carboxylic acids from esters due to its irreversible nature.[5][6] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form a carboxylate salt, which is unreactive towards the alkoxide. This acid-base reaction drives the overall process to completion.[5][7] A final acidification step during the workup is necessary to protonate the carboxylate and yield the desired carboxylic acid.
For the hydrolysis of ethyl 7-hydroxybenzofuran-2-carboxylate, a base-catalyzed approach is recommended for its efficiency and irreversibility. The presence of the phenolic hydroxyl group at the 7-position is not expected to interfere with the reaction, as it will be deprotonated by the strong base to form a phenoxide ion, which is stable under the reaction conditions.
Experimental Protocol: Hydrolysis of Ethyl 7-hydroxybenzofuran-2-carboxylate
This protocol is designed to be a robust and reliable method for the saponification of ethyl 7-hydroxybenzofuran-2-carboxylate.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| Ethyl 7-hydroxybenzofuran-2-carboxylate | >95% | Commercial |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | ACS Reagent Grade | Major Chemical Supplier |
| Methanol (MeOH) or Ethanol (EtOH) | ACS Reagent Grade | Major Chemical Supplier |
| Deionized Water | - | - |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Major Chemical Supplier |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Major Chemical Supplier |
| Brine (saturated aq. NaCl) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent Grade | Major Chemical Supplier |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 7-hydroxybenzofuran-2-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or ethanol (approximately 10-20 mL per gram of ester).
-
In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide or potassium hydroxide.
-
-
Hydrolysis:
-
To the stirred solution of the ester, add the 2 M NaOH or KOH solution (2.0-3.0 equivalents).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 65-80 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting material spot.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the organic solvent (methanol or ethanol) under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with deionized water.
-
Wash the aqueous layer with a water-immiscible organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. This should be done in an ice bath to control any exotherm. The product, 7-hydroxybenzofuran-2-carboxylic acid, should precipitate out of the solution as a solid.
-
Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water.
-
-
Purification and Drying:
-
The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain a product of high purity.
-
Dry the purified solid under vacuum to a constant weight.
-
Data Presentation: Quantitative Parameters
| Parameter | Value |
| Starting Material | Ethyl 7-hydroxybenzofuran-2-carboxylate |
| Product | 7-Hydroxybenzofuran-2-carboxylic acid |
| Molecular Formula of Product | C₉H₆O₄ |
| Molecular Weight of Product | 178.14 g/mol |
| Typical Reaction Time | 2-4 hours |
| Reaction Temperature | Reflux (65-80 °C) |
| Expected Yield | >90% |
| Typical Purity (after recrystallization) | >98% (by HPLC) |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the hydrolysis of ethyl 7-hydroxybenzofuran-2-carboxylate.
Reaction Mechanism: Base-Catalyzed Hydrolysis (Saponification)
Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).
Troubleshooting and Scientific Insights
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient base- Short reaction time- Low reaction temperature | - Ensure at least 2.0 equivalents of base are used.- Extend the reflux time and monitor by TLC.- Ensure the reaction mixture is refluxing gently. |
| Low Yield | - Incomplete precipitation during acidification- Product loss during transfers or washing- Incomplete extraction | - Ensure the aqueous layer is acidified to pH 1-2.- Minimize transfers and use cold water for washing the precipitate.- Perform multiple extractions with ethyl acetate after acidification. |
| Product is an Oil or Gummy Solid | - Impurities present- Incomplete removal of solvent | - Purify by column chromatography over silica gel.- Ensure the product is thoroughly dried under vacuum. |
| Difficulty in Filtration | - Very fine precipitate | - Allow the precipitate to stand in the cold for a longer period to allow for crystal growth.- Use a filter aid such as Celite. |
Conclusion
The base-catalyzed hydrolysis of ethyl 7-hydroxybenzofuran-2-carboxylate is a straightforward and high-yielding method for the synthesis of 7-hydroxybenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry. By understanding the underlying chemical principles and adhering to a well-defined protocol, researchers can reliably produce this key intermediate for their drug discovery programs. The protocol provided herein is designed to be robust and adaptable, with troubleshooting guidance to address common experimental challenges.
References
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Kowalewska, M., et al. (2013).
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
- Bhaskar, G., & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Section B, 60B(5), 768-775.
- Jurd, L. (1964). Preparation of benzofuran derivatives. U.S.
- Mhaske, S. B., & Argade, N. P. (2006). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. The Journal of Organic Chemistry, 71(2), 541-544.
-
PubChem. (n.d.). 7-Hydroxybenzofuran-2-carboxylic acid. Retrieved from [Link]
- Takeda, Y., et al. (2016). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 64(10), 1465-1476.
-
LibreTexts Chemistry. (2023, January 22). Carboxyl Derivatives. Retrieved from [Link]
- Xiang, Y., et al. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.
- Li, Y., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 258, 115591.
- BenchChem. (2025). Application Notes and Protocols: Hydrolysis of (S)-Ethyl chroman-2-carboxylate.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 7-Hydroxybenzofuran-4-carbaldehyde.
- Zhang, D., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3689.
-
LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
- Maldonado-Ortega, U., et al. (2020). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 64(1), 1-11.
-
YouTube. (2022, October 10). 374 BCH3023 Saponification of Esters. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). 17: Carboxylic Acids and their Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Retrieved from [Link]
- Google Patents. (n.d.). US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis.
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
- ResearchGate. (n.d.). Methods for the synthesis of benzofuran-3-carboxylate esters (microreview).
- National Institutes of Health. (n.d.). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. portal.amelica.org [portal.amelica.org]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. op.niscpr.res.in [op.niscpr.res.in]
- 7. US4663347A - Benzofuran 2-carboxylic acid esters useful as inhibitors of leukotriene biosynthesis - Google Patents [patents.google.com]
Reaction conditions for derivatizing the 7-hydroxy position on benzofurans
Application Note: Strategic Functionalization of the 7-Hydroxybenzofuran Scaffold
Introduction: The 7-Hydroxybenzofuran Privilege
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anti-arrhythmic drugs (e.g., Amiodarone, Dronedarone), melatonin receptor agonists, and 5-HT receptor modulators.[1]
The 7-hydroxy position is unique among the available substitution sites. Unlike the 4, 5, or 6 positions, the 7-hydroxyl group is situated ortho to the furan oxygen. This proximity creates a distinct steric and electronic environment:
-
Electronic Shielding: The furan oxygen’s lone pair is delocalized into the aromatic system (4n+2 Hückel rule), making it a poor hydrogen-bond acceptor compared to a standard methoxy ether. Consequently, the 7-OH proton is not strongly chelated intramolecularly, maintaining typical phenolic acidity (pKa ~9.5–10.5).[1]
-
Steric Congestion: The furan ring imposes rigid planarity, and the C7 position is sterically sensitive to the C6 substituent.
This guide provides validated protocols for transforming this critical handle into ethers (via alkylation) or carbon-carbon bonds (via triflation and cross-coupling).[1]
Strategic Workflow
The following decision tree outlines the selection of reaction conditions based on substrate complexity and desired outcome.
Figure 1: Decision matrix for the functionalization of 7-hydroxybenzofurans.
Protocol A: Mild O-Alkylation (Williamson Ether Synthesis)[1]
Scientific Rationale:
While potassium carbonate (
Materials:
-
Alkyl Halide (1.2 – 1.5 equiv)[1]
-
Cesium Carbonate (
) (2.0 equiv)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Acetonitrile (MeCN), anhydrous (0.1 M concentration)[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Add the 7-hydroxybenzofuran and anhydrous MeCN. Stir until fully dissolved.
-
Deprotonation: Add
in a single portion. The suspension may turn slight yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add the Alkyl Halide dropwise.[3]
-
Note: If using a volatile iodide (e.g., MeI), use a reflux condenser to prevent loss.[1]
-
-
Reaction: Stir at RT. If TLC shows incomplete conversion after 4 hours, warm to 50°C.
-
Monitoring: 7-alkoxy products usually have a higher
than the free phenol in Hexane:EtOAc systems.
-
-
Workup: Filter off the solid inorganic salts through a Celite pad. Rinse with EtOAc. Concentrate the filtrate.
-
Purification: Flash chromatography (typically 0-20% EtOAc in Hexanes).[1]
Table 1: Base/Solvent Comparison for 7-OH Alkylation
| Condition | Temp | Yield (Typical) | Notes |
| RT - 50°C | 85-95% | Recommended. Mild, clean profile. | |
| 80°C | 70-85% | Difficult DMF removal; potential polymerization. | |
| NaH / THF | 0°C - RT | 60-80% | Over-reactive; can deprotonate C2-H if acidic.[1] |
Protocol B: Activation and Cross-Coupling (C-O to C-C)
To expand the scaffold (e.g., adding an aryl ring at C7), the hydroxyl group must be converted into a leaving group. The Triflate (OTf) is preferred over the Mesylate (OMs) due to the electronic deactivation of the benzofuran ring, which makes oxidative addition difficult with weaker leaving groups.
Step 1: Synthesis of 7-Triflyloxybenzofuran
Scientific Rationale:
Triflic anhydride (
Protocol:
-
Dissolution: Dissolve 7-hydroxybenzofuran (1.0 equiv) and Triethylamine (3.0 equiv) in anhydrous DCM (0.2 M) at 0°C.
-
Addition: Add
(1.2 equiv) portion-wise. -
Reaction: Allow to warm to RT and stir for 4–12 hours.
-
Workup: Wash with water, then Brine.[1] Dry over
.[5] -
Purification: Silica gel chromatography. The triflate is usually stable but should be stored under Argon at 4°C.
Step 2: Suzuki-Miyaura Coupling
Scientific Rationale:
The C7-triflate is sterically crowded by the furan ring oxygen. Standard
Protocol:
-
Mix: In a microwave vial or pressure tube, combine:
-
Solvent: Add 1,4-Dioxane (degassed). If using inorganic base solids, add 10% water to solubilize the base.
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave, 30 min).
-
Visual Check: Reaction mixture usually turns black (active Pd) from an initial orange/red.
-
-
Scavenging: If Pd residues persist, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) before concentration.[1]
Troubleshooting & Critical Parameters
Issue: Regioselectivity during Alkylation
-
Cause: If the benzofuran has no substituent at C2, strong bases (NaH, LiHMDS) can deprotonate the C2 position (pKa ~28), leading to alkylation at C2.[1]
-
Solution: Stick to Carbonate bases (
,ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). Do not use hydrides.
Issue: Hydrolysis of the Triflate
-
Symptom:[5][6] Reversion to starting phenol during Suzuki coupling.
-
Cause: Hydroxide ions attacking the sulfur of the triflate.
-
Solution: Use anhydrous conditions with
(solid) or switch to a less hydrolytically sensitive nonaflate (Onf) if the reaction time is long.
Issue: "Furan Ring Opening"
-
Symptom:[5][6] Loss of aromatic signals in NMR; appearance of aldehyde peaks.
-
Cause: Oxidative cleavage.
-
Solution: Avoid strong oxidants. Ensure all solvents for Pd-coupling are thoroughly degassed (sparged with Argon for 15 mins) to prevent oxidation of the furan double bond.
References
-
Review of Benzofuran Synthesis & Reactivity
-
Mitsunobu Reaction Conditions
-
Suzuki Coupling on Heterocycles
-
pKa Data for Benzofuranols
-
Medicinal Chemistry Context (5-HT Agonists)
Sources
- 1. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dihydro-2,2-dimethyl-7-benzofuranol | C10H12O2 | CID 15278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 8. Synthesis of benzannulated heterocycles by twofold Suzuki–Miyaura couplings of cyclic diarylborinic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. atlantis-press.com [atlantis-press.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medcraveonline.com [medcraveonline.com]
Application Note: Microwave-Assisted Synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate
Abstract
This application note provides a comprehensive protocol for the efficient synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development.[1] The described method leverages the advantages of Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid, high-yield production, significantly reducing reaction times from hours to mere minutes compared to conventional heating methods.[2][3] This protocol details a one-pot cyclization reaction, explains the underlying mechanism, and offers a complete methodology from reagent preparation to final product characterization, designed for researchers in organic synthesis and pharmaceutical development.
Introduction: The Benzofuran Scaffold and the Power of Microwaves
Benzofuran and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.[1][4][5] Ethyl 7-hydroxybenzofuran-2-carboxylate, in particular, is a key intermediate for building more complex, biologically active molecules.
Traditional methods for synthesizing the benzofuran ring system often involve lengthy reaction times, high temperatures, and can result in moderate yields with significant byproduct formation.[4][6] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[7][8] By utilizing microwave irradiation, energy is directly and uniformly delivered to polar molecules in the reaction mixture, leading to instantaneous localized heating.[2][8] This results in dramatic reaction rate acceleration, improved chemical yields, enhanced product purity, and a significant reduction in energy consumption.[3][6]
This guide outlines an optimized, microwave-assisted protocol for the synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate, providing a practical and efficient route for laboratory-scale production.
Reaction Principle and Mechanism
The synthesis proceeds via a one-pot reaction involving the O-alkylation of 2,3-dihydroxybenzaldehyde with ethyl bromoacetate, followed by a base-catalyzed intramolecular cyclization.
Reaction Scheme:
-
Step 1 (O-Alkylation): The more acidic phenolic hydroxyl group at the C1 position of 2,3-dihydroxybenzaldehyde is deprotonated by the base (potassium carbonate). The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate in an SN2 reaction to form an ether intermediate.
-
Step 2 (Intramolecular Cyclization/Condensation): The base then deprotonates the α-carbon of the ester moiety, creating an enolate. This enolate undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon. The subsequent dehydration of the resulting aldol-type adduct leads to the formation of the furan ring, yielding the final benzofuran product.
Microwave irradiation dramatically accelerates both steps by efficiently overcoming the activation energy barriers.
Caption: Proposed mechanism for the one-pot synthesis.
Experimental Protocol
3.1 Materials and Reagents
-
2,3-Dihydroxybenzaldehyde (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
3.2 Equipment
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Standard laboratory glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Silica gel for column chromatography (60-120 or 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
3.3 Step-by-Step Synthesis Procedure
-
Vial Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 2,3-dihydroxybenzaldehyde (1.0 mmol, 138 mg).
-
Add Reagents: Add anhydrous potassium carbonate (2.5 mmol, 345 mg) and 4 mL of anhydrous DMF.
-
Add Alkylating Agent: While stirring, add ethyl bromoacetate (1.2 mmol, 0.133 mL, 199 mg) to the suspension.
-
Seal and Irradiate: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the mixture with stirring according to the parameters in Table 1.
-
Reaction Monitoring: After cooling to room temperature, progress can be monitored by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) to confirm the consumption of the starting material.
-
Quenching and Extraction: Transfer the reaction mixture to a separatory funnel containing 30 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc) to afford the pure Ethyl 7-hydroxybenzofuran-2-carboxylate.[1]
Data Summary and Workflow
4.1 Optimized Reaction Parameters
The following table summarizes the optimized conditions for the microwave-assisted synthesis.
| Parameter | Value |
| Starting Material | 2,3-Dihydroxybenzaldehyde (1.0 mmol) |
| Solvent | Anhydrous DMF (4 mL) |
| Base | K₂CO₃ (2.5 mmol) |
| Microwave Power | Dynamic (up to 250 W) |
| Temperature | 120 °C |
| Hold Time | 10 minutes |
| Stirring | High |
| Typical Yield | 80-90% (after purification) |
4.2 Experimental Workflow Diagram
Caption: General workflow for the microwave-assisted synthesis.
Product Characterization
The identity and purity of the synthesized Ethyl 7-hydroxybenzofuran-2-carboxylate should be confirmed using standard analytical techniques.[1][9]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the furan ring proton, the hydroxyl proton (which may be broad), and the ethyl ester group (a quartet and a triplet). Chemical shifts are reported in ppm downfield from a standard reference like tetramethylsilane (TMS).[9]
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester, and the aromatic and furan ring carbons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the product.
Conclusion
This application note demonstrates that microwave-assisted synthesis is a superior method for the rapid and efficient production of Ethyl 7-hydroxybenzofuran-2-carboxylate. The protocol is robust, high-yielding, and significantly reduces reaction time, aligning with the principles of green chemistry by minimizing energy consumption and potentially reducing solvent use.[7][8] This method provides a valuable tool for chemists in the pharmaceutical and life sciences industries, enabling faster access to key molecular building blocks.
References
- Title: Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview Source: Google Search URL
- Title: Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science Source: Google Search URL
- Title: Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka Source: Google Search URL
- Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC Source: Google Search URL
- Title: Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A Source: Google Search URL
- Title: Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals Source: Google Search URL
- Title: Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles Source: Google Search URL
- Title: Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate Source: Google Search URL
- Title: Journal of Molecular Structure - UJ Content - University of Johannesburg Source: Google Search URL
- Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC Source: Google Search URL
- Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PubMed Source: Google Search URL
- Title: Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - CORE Source: Google Search URL
- Title: Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate Source: Google Search URL
- Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate Source: Google Search URL
- Title: Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - NIH Source: Google Search URL
- Title: Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)
- Title: Application Notes and Protocols for Microwave-Assisted Synthesis Using 2-Hydroxybenzonitrile - Benchchem Source: Google Search URL
- Title: US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents Source: Google Search URL
- Title: Synthesis of ethyl 5-aminobenzofuran-2-carboxylate compound 136 - ResearchGate Source: Google Search URL
- Title: Enantiopure Benzofuran-2-carboxamides of 1-Aryltetrahydro-β-carbolines Are Potent Antimalarials In Vitro - PMC Source: Google Search URL
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. ijrpas.com [ijrpas.com]
- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
Procedure for reducing the ester group in Ethyl 7-hydroxybenzofuran-2-carboxylate
Executive Summary
This application note details the protocol for the chemoselective reduction of Ethyl 7-hydroxybenzofuran-2-carboxylate (Compound 1 ) to (7-hydroxybenzofuran-2-yl)methanol (Compound 2 ).
The transformation presents a specific chemoselective challenge: the presence of an acidic phenolic hydroxyl group (
-
Method A (Direct Reduction): A high-throughput protocol using Lithium Aluminum Hydride (LAH) with stoichiometry adjusted for the active proton.
-
Method B (Stepwise Protection): A high-fidelity route using silyl protection to maximize yield and ease of purification.
Chemical Strategy & Mechanistic Insight
The Phenolic "Hydride Sink"
In standard ester reductions, the carbonyl consumes 0.5 equivalents of
Implications for Protocol:
-
Stoichiometry: You must add 1.0 extra equivalent of hydride source to account for this deprotonation.
-
Solubility: The resulting lithium phenoxide salt may be less soluble in diethyl ether (
). Anhydrous THF is the preferred solvent to maintain homogeneity. -
Quenching: The workup must carefully hydrolyze the aluminum-alkoxide and the aluminum-phenoxide complexes without causing emulsions.
Reaction Pathway Visualization
Figure 1: Mechanistic pathway showing the consumption of hydride equivalents by the phenolic proton prior to ester reduction.
Experimental Protocols
Method A: Direct Reduction with LiAlH4 (Standard)
Best for: Rapid synthesis, small-to-medium scale (<10g).
Reagents:
-
Substrate: Ethyl 7-hydroxybenzofuran-2-carboxylate (1.0 eq)
-
Reagent:
(2.4 M in THF) (3.0 eq) -
Solvent: Anhydrous THF (0.1 M concentration)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Reagent Prep: Charge the flask with
(3.0 eq) and anhydrous THF. Cool to in an ice bath.-
Note: 3.0 eq is used to ensure full conversion: 1 eq for the phenol, 0.5 eq for the ester (theoretical), plus excess to drive kinetics.
-
-
Addition: Dissolve the substrate (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the
suspension over 15–20 minutes.-
Observation: Gas evolution (
) will occur immediately due to phenol deprotonation. Ensure the system is vented through a bubbler.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting ester (
) should disappear; the alcohol ( ) will appear.
-
-
Fieser Quench (Critical): Cool back to
. For every 1 g of used, add sequentially:-
1 mL Water (slowly!)
-
1 mL 15% NaOH solution
-
3 mL Water
-
-
Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite. Wash the pad with warm THF.
-
Isolation: Concentrate the filtrate in vacuo. If the product is pure enough, it will crystallize. Otherwise, purify via flash chromatography (SiO2, 0-50% EtOAc in Hexanes).
Method B: Milder Reduction (NaBH4 + MeOH)
Best for: Safety-constrained labs or if the furan ring shows sensitivity to strong nucleophiles.
Reagents:
-
Substrate: 1.0 eq
-
Reagent:
(6.0 eq) -
Solvent: THF / Methanol (4:1 ratio)
Procedure:
-
Add Methanol (MeOH acts as a catalyst/activator for borohydride ester reduction).
-
Add
in portions at RT. -
Heat the mixture to a gentle reflux (
) for 4–6 hours. -
Quench with saturated
and extract with EtOAc.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Mass Spec | LC-MS (ESI) | |
| HPLC Purity | > 95% (Area %) | C18 Column, ACN/Water Gradient |
Key NMR Diagnostic:
Disappearance of the ethyl quartet (
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Phenol quenched too much hydride. | Increase LAH to 4.0 eq or switch to reflux conditions. |
| Emulsion during Workup | Improper quenching of Aluminum salts. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of Fieser quench. Stir for 1 hour until layers separate cleanly. |
| Low Yield | Product solubility in water.[8] | The di-hydroxy product (phenol + alcohol) is polar. Saturate the aqueous layer with NaCl (salting out) and use THF/EtOAc (1:1) for extraction.[1][8][9] |
Safety & Handling
-
Lithium Aluminum Hydride: Pyrophoric.[9] Reacts violently with water.[6][10] Handle only under inert atmosphere (
or ). Keep a Class D fire extinguisher nearby. -
Hydrogen Gas: The deprotonation step releases stoichiometric
. Ensure adequate ventilation to prevent buildup.[11]
References
-
General Ester Reduction Protocol
- Brown, H. C.; Krishnamurthy, S. "Lithium Aluminum Hydride." Organic Reactions, 1979, 20, 1.
-
Source:
-
Benzofuran Synthesis & Reactivity
-
Handling of Phenolic Esters
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Section on Reductions with LiAlH4).
-
Source:
-
Workup Procedures (Fieser & Rochelle)
- Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581.
-
Source:
Sources
- 1. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. capotchem.cn [capotchem.cn]
- 12. US9796695B2 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Ethyl 7-hydroxybenzofuran-2-carboxylate
Introduction: The Strategic Value of Ethyl 7-hydroxybenzofuran-2-carboxylate
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Ethyl 7-hydroxybenzofuran-2-carboxylate is a particularly valuable building block in medicinal chemistry and drug discovery. The presence of a hydroxyl group at the 7-position and an ethyl ester at the 2-position provides orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
The phenolic hydroxyl group at C7 is a prime site for introducing molecular diversity through modern cross-coupling reactions. However, due to the poor leaving group ability of the hydroxyl moiety, direct coupling is challenging.[2] This necessitates an activation step, typically by converting the phenol into a sulfonate ester (e.g., triflate, tosylate, or nonaflate), which are excellent electrophilic partners in palladium-catalyzed reactions.[4] This guide provides detailed protocols and expert insights for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions on Ethyl 7-hydroxybenzofuran-2-carboxylate, enabling researchers to synthesize a diverse library of novel benzofuran derivatives.
Section 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Arylbenzofurans
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds between an organoboron species and an organic halide or triflate.[5][6] This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.[6] For Ethyl 7-hydroxybenzofuran-2-carboxylate, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 7-position.
Principle & Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The reaction is initiated by the oxidative addition of the aryl triflate (or other activated phenol derivative) to a Pd(0) complex. This is followed by transmetalation with an organoboron reagent in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[5]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 1: Two-Step Suzuki-Miyaura Coupling via Triflate Activation
This protocol involves the initial conversion of the hydroxyl group to a triflate, followed by the cross-coupling reaction. This is a robust and generally high-yielding approach.
Step A: Synthesis of Ethyl 7-(trifluoromethanesulfonyloxy)benzofuran-2-carboxylate
-
Reaction Setup: To a solution of Ethyl 7-hydroxybenzofuran-2-carboxylate (1.0 equiv.) in anhydrous dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 equiv.).
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) dropwise. The reaction mixture is typically stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired triflate.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a Schlenk flask, dissolve Ethyl 7-(trifluoromethanesulfonyloxy)benzofuran-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.) in a degassed solvent system like 1,4-dioxane/water (4:1, 0.1 M).[7]
-
Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a phosphine ligand like SPhos (10 mol%).[8]
-
Reaction Conditions: Thoroughly degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-arylbenzofuran derivative.[7]
Protocol 2: One-Pot Suzuki-Miyaura Coupling of Phenols
One-pot procedures, where the activation of the phenol and the subsequent cross-coupling occur in the same reaction vessel, are highly efficient and reduce waste.[1][9]
-
In-situ Activation: To a mixture of Ethyl 7-hydroxybenzofuran-2-carboxylate (1.0 equiv.) and triethylamine (3.0 equiv.) in a solvent system like ethanol/water (1:1, 0.2 M), introduce sulfuryl fluoride (SO₂F₂) via a balloon.[9] Stir at room temperature for 4 hours to form the fluorosulfate in situ.
-
Coupling Reagents: To this mixture, add the arylboronic acid (1.2 equiv.), Pd(OAc)₂ (1 mol%), and additional triethylamine (3.0 equiv.).[9]
-
Reaction Conditions: Stir the reaction at room temperature or gentle heating (e.g., 80 °C) for 10-16 hours under an air atmosphere.[9]
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1, Step B.
Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Two-Step Protocol (via Triflate) | One-Pot Protocol (in-situ Fluorosulfation) |
| Activation Reagent | Triflic anhydride (Tf₂O) | Sulfuryl fluoride (SO₂F₂) |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd₂(dba)₃/SPhos | Pd(OAc)₂ |
| Base | K₃PO₄ or Cs₂CO₃ | Triethylamine (Et₃N) |
| Solvent | 1,4-Dioxane/Water | Ethanol/Water |
| Temperature | 80-100 °C | 25-80 °C |
| Typical Yields | Good to Excellent | Good |
| Reference | [7][8] | [9] |
Section 2: Sonogashira Coupling for the Synthesis of 7-Alkynylbenzofurans
The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, typically between an aryl or vinyl halide/triflate and a terminal alkyne.[10][11] This reaction provides a direct route to 7-alkynylbenzofuran derivatives, which are versatile intermediates for further transformations.
Principle & Mechanistic Overview
The Sonogashira reaction is co-catalyzed by palladium and copper complexes.[11] The palladium catalyst facilitates the oxidative addition of the aryl sulfonate and the reductive elimination of the final product. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol: Two-Step Sonogashira Coupling via Nonaflate Activation
While triflates are commonly used, nonaflates can sometimes offer advantages in terms of reactivity and stability.
Step A: Synthesis of Ethyl 7-(nonafluorobutanesulfonyloxy)benzofuran-2-carboxylate
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve Ethyl 7-hydroxybenzofuran-2-carboxylate (1.0 equiv.) in anhydrous DCM (0.1 M). Cool the solution to 0 °C.
-
Nonaflation: Add a non-nucleophilic base such as 2,6-lutidine (1.5 equiv.), followed by the dropwise addition of nonafluorobutanesulfonyl fluoride (NfF) (1.2 equiv.).
-
Reaction Monitoring & Workup: Stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours. Monitor by TLC. Upon completion, perform an aqueous workup similar to the triflation protocol.
-
Purification: Purify the crude product by column chromatography.
Step B: Sonogashira Cross-Coupling
-
Reagent Preparation: To a degassed solution of the Ethyl 7-(nonafluorobutanesulfonyloxy)benzofuran-2-carboxylate (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in a suitable solvent like THF or DMF (0.1 M), add an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, PdCl₂(PPh₃)₂ (2-5 mol%), and the copper co-catalyst, CuI (1-3 mol%).[10]
-
Reaction Conditions: Stir the mixture under a nitrogen atmosphere at room temperature or with gentle heating (40-60 °C) for 6-18 hours.
-
Monitoring and Workup: Monitor the reaction by TLC. After completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate and partition between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by column chromatography on silica gel to obtain the 7-alkynylbenzofuran product.[13]
Data Summary: Representative Conditions for Sonogashira Coupling
| Parameter | Two-Step Protocol (via Nonaflate) |
| Activation Reagent | Nonafluorobutanesulfonyl fluoride (NfF) |
| Palladium Catalyst | PdCl₂(PPh₃)₂ |
| Copper Co-catalyst | CuI |
| Base | Triethylamine (Et₃N) or DIPEA |
| Solvent | THF or DMF |
| Temperature | 25-60 °C |
| Typical Yields | Good to Excellent |
| Reference | [10][13] |
Section 3: Buchwald-Hartwig Amination for 7-Aminobenzofuran Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] It enables the synthesis of 7-amino-substituted benzofurans from the corresponding aryl triflate and a primary or secondary amine.
Principle & Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl triflate to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination to furnish the arylamine product and regenerate the Pd(0) catalyst.[14]
Sources
- 1. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ru-catalyzed activation of free phenols in a one-step Suzuki–Miyaura cross-coupling under mechanochemical conditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01704H [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. pjps.pk [pjps.pk]
- 8. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Scalable Preparation of Substituted Benzofuran-2-Carboxylates: An Application Note and Protocol Guide
Introduction: The Significance of Benzofuran-2-Carboxylates in Modern Drug Discovery
The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] These compounds exhibit a remarkable breadth of biological activities, including antifungal, anti-inflammatory, antitumor, and antiviral properties.[2][3][4] Notably, the benzofuran-2-carboxylate moiety serves as a critical pharmacophore in various drug candidates and approved therapeutics, such as the antiarrhythmic drug Amiodarone and the antidepressant Vilazodone.[1] The ester group at the C-2 position is often a key site for modulating cytotoxic activity, making the development of scalable and versatile synthetic routes to substituted benzofuran-2-carboxylates a high-priority area for researchers in drug development.[2]
This comprehensive guide provides detailed protocols and insights into the scalable preparation of substituted benzofuran-2-carboxylates. Moving beyond a mere recitation of steps, this document delves into the underlying chemical principles, offering a rationale for experimental choices and highlighting critical parameters for successful and reproducible large-scale synthesis.
Strategic Approaches to Benzofuran-2-Carboxylate Synthesis
The synthesis of the benzofuran nucleus can be broadly categorized into two strategic approaches:
-
Classical Cyclization Strategies: These methods often involve the construction of the furan ring onto a pre-existing benzene derivative. A prominent example is the reaction of substituted salicylaldehydes with haloacetates, followed by an intramolecular cyclization.[5] While reliable, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials.
-
Modern Transition-Metal Catalyzed Methodologies: The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzofurans. Palladium- and copper-catalyzed reactions, in particular, offer mild, efficient, and highly modular routes to a diverse range of substituted benzofurans.[6][7][8][9][10] These methods often involve Sonogashira coupling, Heck-type cyclizations, and C-H activation strategies, providing access to complex molecular architectures from simple precursors.[1]
This guide will focus on a robust and scalable one-pot, three-step protocol that leverages the efficiency of modern synthetic methods. This approach combines a Williamson ether synthesis, ester hydrolysis, and an intramolecular cyclization in a single reaction vessel, offering significant advantages in terms of operational simplicity, time, and resource efficiency.[11]
Visualizing the Synthetic Workflow
A clear understanding of the overall process is crucial for successful implementation. The following diagram illustrates the key stages of the one-pot synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives, a representative example of the target scaffold.
Figure 1: One-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives.
Detailed Protocol: Scalable One-Pot Synthesis of Substituted Benzofuran-2-Carboxylic Acid Derivatives
This protocol is adapted from a facile and efficient one-pot, three-step procedure for the preparation of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives.[11] It has been optimized for scalability and robustness.
Materials and Reagents:
-
Ethyl 2-(bromomethyl)quinoline-3-carboxylate (or analogous starting material)
-
Substituted salicylaldehydes
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
10% Ethanolic Potassium Hydroxide (KOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethanol (for recrystallization)
Step-by-Step Procedure:
-
Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl 2-(bromomethyl)quinoline-3-carboxylate (1.0 mmol), the desired substituted salicylaldehyde (1.0 mmol), and anhydrous potassium carbonate (4.0 mmol).
-
Williamson Ether Synthesis: Add anhydrous acetonitrile (12 mL) to the flask. Stir the mixture and heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Once the initial reaction is complete (as indicated by TLC), add 10% ethanolic potassium hydroxide solution (10 mL) directly to the reaction mixture. Continue to heat the mixture at reflux for an additional 2 hours.
-
Cyclization and Workup: After the hydrolysis step, allow the reaction mixture to cool to room temperature. Carefully acidify the mixture with 1 M hydrochloric acid solution until the product precipitates.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from ethanol to afford the pure 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivative.
Reaction Mechanism and Key Considerations
The success of this one-pot synthesis hinges on the carefully orchestrated sequence of three distinct chemical transformations.
Figure 2: Key mechanistic steps in the one-pot synthesis.
-
Williamson Ether Synthesis: This initial step involves the deprotonation of the phenolic hydroxyl group of the salicylaldehyde by potassium carbonate, followed by nucleophilic attack on the electrophilic carbon of the ethyl 2-(bromomethyl)quinoline-3-carboxylate. The choice of a non-protic polar solvent like acetonitrile is critical to facilitate this SN2 reaction.
-
Ester Hydrolysis: The addition of ethanolic potassium hydroxide saponifies the ethyl ester to the corresponding carboxylate salt. This step is essential for the subsequent cyclization.
-
Intramolecular Electrophilic Cyclization: Upon acidification, the aldehyde group of the salicylaldehyde moiety is protonated, rendering it more electrophilic. The enolate formed from the methylene group adjacent to the newly formed carboxylic acid then attacks the activated aldehyde in an intramolecular fashion, leading to the formation of the furan ring. Subsequent dehydration yields the aromatic benzofuran system.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Ether Intermediate | Incomplete reaction; moisture in the reaction. | Ensure anhydrous conditions. Increase reaction time for the Williamson ether synthesis step and monitor closely by TLC. |
| Incomplete Hydrolysis | Insufficient base or reaction time. | Increase the concentration or volume of the ethanolic KOH solution. Extend the reflux time for the hydrolysis step. |
| Formation of Side Products | Competing side reactions. | Ensure careful control of reaction temperature. The one-pot nature minimizes handling and potential for side reactions, but purity of starting materials is crucial. |
| Difficulty in Product Precipitation | Product is soluble in the acidic aqueous layer. | Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) after acidification. |
Alternative Scalable Method: Microwave-Assisted Perkin Rearrangement
For certain substituted benzofuran-2-carboxylic acids, a microwave-assisted Perkin rearrangement of 3-halocoumarins offers a rapid and high-yielding alternative.[12] This method involves the base-catalyzed ring fission of a 3-bromocoumarin, followed by an intramolecular attack of the resulting phenoxide on the vinyl halide to form the benzofuran ring.[12]
Key Advantages:
-
Rapid Reaction Times: Microwave irradiation can significantly reduce reaction times from hours to minutes.[12]
-
High Yields: This method has been shown to produce a variety of benzofuran-2-carboxylic acids in very high yields.[12]
Conclusion: A Versatile Toolkit for Benzofuran-2-Carboxylate Synthesis
The scalable preparation of substituted benzofuran-2-carboxylates is a critical endeavor for advancing drug discovery programs. The one-pot, three-step protocol detailed in this guide provides a robust and efficient route to a variety of these valuable compounds. By understanding the underlying reaction mechanisms and key experimental parameters, researchers can confidently implement and adapt these methods for their specific synthetic targets. Furthermore, the exploration of alternative technologies such as microwave-assisted synthesis can offer additional advantages in terms of speed and efficiency. This comprehensive approach empowers scientists and drug development professionals with the necessary tools to access a diverse range of benzofuran-2-carboxylates for the development of next-generation therapeutics.
References
- Vertex AI Search.
- Vertex AI Search.
- ResearchGate. Proposed mechanism for the one‐pot synthesis of benzofurans.
- PMC.
- RSC Publishing.
- Vertex AI Search. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- European Journal of Organic Chemistry. Flexible Synthesis of Benzofuranones from ortho‐Alkynyl Phenols or Benzofurans.
- Taylor & Francis Online.
- PMC.
- PubMed. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors.
- ResearchGate.
- Angewandte Chemie International Edition.
- International Journal of Pharmaceutical Sciences and Research. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
- The Journal of Organic Chemistry. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones.
- Arkivoc.
- National Institutes of Health. First synthesis of 2-(benzofuran-2-yl)
- SciELO. A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)
- MDPI.
- Journal of Chemical and Pharmaceutical Research. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- Indian Journal of Chemistry.
- PMC.
- ACS Publications. [Cu]-Catalyzed Domino Sonogashira Coupling Followed by Intramolecular 5-exo-dig Cyclization: Synthesis of 1,3-Dihydro-2-benzofurans.
- PMC. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
- Atlantis Press.
Sources
- 1. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Ethyl 7-Hydroxybenzofuran-2-carboxylate into Drug Design
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ethyl 7-hydroxybenzofuran-2-carboxylate, in particular, presents a versatile platform for the development of novel therapeutic agents due to its key structural features: a phenolic hydroxyl group at the 7-position and an ethyl ester at the 2-position. These functional groups serve as handles for a variety of chemical modifications, allowing for the fine-tuning of physicochemical and biological properties. This guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and detailed experimental protocols for the derivatization and biological evaluation of ethyl 7-hydroxybenzofuran-2-carboxylate, aimed at researchers and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Potential of the 7-Hydroxybenzofuran Scaffold
The 7-hydroxybenzofuran moiety is a key pharmacophore found in numerous biologically active natural products and synthetic compounds. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), contributing to the antioxidant properties of these molecules. Furthermore, this hydroxyl group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. The ester group at the 2-position provides a site for further derivatization to modulate properties such as solubility, cell permeability, and metabolic stability.
The strategic placement of these functional groups makes ethyl 7-hydroxybenzofuran-2-carboxylate a promising starting point for the design of novel drugs targeting a range of therapeutic areas, including:
-
Antioxidant Therapy: To combat oxidative stress-related diseases.
-
Anti-inflammatory Agents: Through the modulation of inflammatory pathways.
-
Tyrosinase Inhibitors: For the treatment of hyperpigmentation disorders.
This document will provide detailed protocols for the synthesis of the parent compound and its subsequent derivatization, as well as step-by-step instructions for key in vitro assays to evaluate its therapeutic potential.
Synthesis of Ethyl 7-Hydroxybenzofuran-2-carboxylate
The synthesis of ethyl 7-hydroxybenzofuran-2-carboxylate can be achieved through a classical approach involving the reaction of a suitably substituted salicylaldehyde with an α-halo ester, followed by cyclization.[1][2]
Proposed Synthetic Pathway
A common and effective method for the synthesis of benzofuran-2-carboxylates involves the reaction of a salicylaldehyde derivative with ethyl bromoacetate in the presence of a base, followed by an intramolecular cyclization.
Diagram 1: Proposed Synthesis of Ethyl 7-Hydroxybenzofuran-2-carboxylate
Caption: Synthetic route to Ethyl 7-hydroxybenzofuran-2-carboxylate.
Detailed Experimental Protocol
Materials:
-
2,3-Dihydroxybenzaldehyde
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2,3-dihydroxybenzaldehyde (1 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add anhydrous potassium carbonate (3.0 mmol).
-
Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at room temperature with continuous stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude product in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with 5% dilute HCl (2 x 25 mL), followed by water (25 mL), and finally with brine solution (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure ethyl 7-hydroxybenzofuran-2-carboxylate.
Chemical Derivatization for Structure-Activity Relationship (SAR) Studies
The presence of the hydroxyl and ester functional groups allows for a wide range of chemical modifications to explore the structure-activity relationship of the 7-hydroxybenzofuran-2-carboxylate scaffold.
Diagram 2: Derivatization Strategies
Caption: Potential derivatization pathways for SAR studies.
Derivatization of the 7-Hydroxyl Group
The phenolic hydroxyl group at the 7-position can be readily converted into ethers or esters to modulate lipophilicity and hydrogen bonding capacity.
3.1.1. Protocol for O-Alkylation (Williamson Ether Synthesis)
-
Dissolve ethyl 7-hydroxybenzofuran-2-carboxylate (1 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile.
-
Add a base (1.5 equivalents), such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 60-80°C and monitor by TLC.
-
Upon completion, cool the mixture, pour it into ice-water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Derivatization of the 2-Ethyl Ester Group
The ethyl ester at the 2-position can be converted to amides or hydrazides to introduce new interaction points with biological targets.
3.2.1. Protocol for Amide Synthesis
-
Hydrolyze the ethyl ester of ethyl 7-hydroxybenzofuran-2-carboxylate to the corresponding carboxylic acid using a base such as potassium hydroxide in ethanol, followed by acidification with HCl.
-
To a solution of the resulting carboxylic acid (1 equivalent) in an appropriate solvent (e.g., DMF or CH₂Cl₂), add a coupling agent such as HATU or EDC (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Add the desired primary or secondary amine (1.2 equivalents) and stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the amide product by column chromatography or recrystallization.
Biological Evaluation: In Vitro Assay Protocols
Based on the known activities of related benzofuran derivatives, the following assays are recommended for the initial biological profiling of ethyl 7-hydroxybenzofuran-2-carboxylate and its derivatives.
Antioxidant Activity Assessment
The antioxidant potential can be evaluated using multiple assays to understand the mechanism of action (e.g., hydrogen atom transfer vs. electron transfer).
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of the test compound in methanol or DMSO.
-
Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox can be used as a positive control.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
| Compound | DPPH Scavenging IC₅₀ (µM) |
| 2,3,4-Trihydroxybenzylidene derivative | Potent |
| 2,5-Dihydroxybenzylidene derivative | Moderate |
| 4-Hydroxybenzylidene derivative | Weak |
Note: The data presented is for illustrative purposes based on structurally related benzofuran hydrazone derivatives.[3]
Anti-inflammatory Activity Assessment
The anti-inflammatory potential can be initially screened by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
4.2.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A known anti-inflammatory agent like dexamethasone can be used as a positive control.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to exclude cytotoxic effects.
-
Calculate the percentage of NO inhibition and determine the IC₅₀ value.
| Compound | NO Inhibition IC₅₀ (µM) |
| Benzofuran derivative 1 | 17.31 |
| Benzofuran derivative 3 | 16.5 |
| Celecoxib (Positive Control) | 32.1 |
Note: The data presented is for illustrative purposes based on benzofuran derivatives isolated from Penicillium crustosum.[4]
Tyrosinase Inhibitory Activity Assessment
The potential of the compounds to be used as skin-lightening agents can be evaluated by their ability to inhibit the tyrosinase enzyme.
4.3.1. Mushroom Tyrosinase Inhibition Assay
Protocol:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.
-
Kojic acid is a commonly used positive control.
-
Calculate the percentage of tyrosinase inhibition and determine the IC₅₀ value.
| Compound | Tyrosinase Inhibition IC₅₀ (µM) |
| 7-Methoxybenzofuran-triazole hybrid 16g | 1.08 |
| 7-Methoxybenzofuran-triazole hybrid 16j | 1.70 |
| Kojic Acid (Standard) | 30.34 |
| Ascorbic Acid (Standard) | 11.5 |
Note: The data presented is for illustrative purposes based on 7-methoxybenzofuran-triazole hybrids.[1]
Conclusion
Ethyl 7-hydroxybenzofuran-2-carboxylate represents a valuable and versatile scaffold for the development of new therapeutic agents. Its straightforward synthesis and the presence of readily modifiable functional groups at the 2- and 7-positions provide a solid foundation for the generation of diverse chemical libraries. The protocols outlined in this guide offer a systematic approach to the synthesis, derivatization, and biological evaluation of this promising compound. Further investigation into its antioxidant, anti-inflammatory, and tyrosinase inhibitory properties, guided by the structure-activity relationships established through derivatization, is warranted to fully explore its therapeutic potential.
References
-
Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-775. Available from: [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. Available from: [Link]
-
Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., Saif, M. J., & Bhat, M. A. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 15(1), 1-15. Available from: [Link]
-
Zheng, Y., et al. (2018). Benzofuran hydrazones as potential scaffold in the development of multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activities. European Journal of Medicinal Chemistry, 157, 1034-1043. Available from: [Link]
-
Li, W., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs, 23(8), 456. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-hydroxybenzofuran-2-carboxylate
Topic: Optimization of Yield & Purity in Rap-Stoermer Condensation Audience: Medicinal Chemists, Process Development Scientists Status: Active | Last Updated: 2026-02-15
Executive Summary & Diagnostic
The Problem: Researchers frequently report yields <30% when synthesizing Ethyl 7-hydroxybenzofuran-2-carboxylate directly from 2,3-dihydroxybenzaldehyde. The Root Cause: The "Regioselectivity Trap." The starting material contains two nucleophilic hydroxyl groups. While the 2-OH is required for cyclization, it is often deactivated by strong intramolecular hydrogen bonding with the aldehyde carbonyl. Conversely, the 3-OH (which becomes the 7-OH in the product) is sterically accessible and highly nucleophilic, leading to competitive O-alkylation (bis-alkylation) or polymerization.
The Solution:
-
Direct Route Optimization: Strict stoichiometric control and specific bases (Cs₂CO₃) to favor the 2-OH attack.
-
Protected Route (Recommended): Using a benzyl-protected precursor to eliminate side reactions, typically doubling the yield.
Reaction Pathway Analysis
The following diagram illustrates the competitive pathways that dictate your yield. Understanding this is crucial for troubleshooting.
Figure 1: Mechanistic pathway showing the competition between the desired cyclization (Path A) and the parasitic bis-alkylation (Path B).
Optimized Experimental Protocols
Method A: The "Protected" Route (High Yield: 75-85%)
Recommended for scale-up and high purity requirements.
Concept: Block the 3-OH position (future 7-OH) with a benzyl group to force reaction exclusively at the 2-OH position.
Protocol:
-
Precursor Synthesis: React 2,3-dihydroxybenzaldehyde with 1.05 eq. Benzyl bromide (BnBr) and KHCO₃ in MeCN. Isolate 3-(benzyloxy)-2-hydroxybenzaldehyde.
-
Cyclization (Rap-Stoermer):
-
Reagents: 3-(benzyloxy)-2-hydroxybenzaldehyde (1.0 eq), Ethyl bromoacetate (1.2 eq), K₂CO₃ (2.5 eq).
-
Solvent: DMF (Dry).
-
Conditions: Heat to 90°C for 4-6 hours.
-
Workup: Pour into ice water. Filter the precipitate (Ethyl 7-(benzyloxy)benzofuran-2-carboxylate).
-
-
Deprotection:
-
Dissolve intermediate in EtOH/EtOAc.
-
Add 10% Pd/C (10 wt%). Hydrogenate (H₂ balloon) at RT for 2-4 hours.
-
Filter through Celite and concentrate.
-
Why this works: The benzyl group sterically protects the 3-position, eliminating bis-alkylation. The 2-OH is the only nucleophile available, driving the reaction toward the benzofuran ring formation [1].
Method B: The "Direct" Route (Moderate Yield: 40-55%)
Recommended for rapid, small-scale screening.
Concept: Use Cesium Carbonate (Cs₂CO₃) to enhance the nucleophilicity of the hydrogen-bonded 2-OH and control stoichiometry strictly.
Protocol:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Solvent: Anhydrous DMF (0.2 M concentration).
-
Base: Add Cs₂CO₃ (1.1 eq) . Note: Do not use a large excess of base initially to prevent dianion formation.
-
Addition: Add 2,3-dihydroxybenzaldehyde (1.0 eq). Stir at RT for 15 min.[1]
-
Alkylation: Add Ethyl bromoacetate (1.05 eq) dropwise over 20 minutes.
-
Cyclization: Heat to 100°C for 3 hours.
-
Workup: Dilute with EtOAc, wash with dilute HCl (to quench residual phenoxides) and Brine.
Critical Optimization: If the reaction stalls at the O-alkylated intermediate (non-cyclized), add a catalytic amount of DBU (0.1 eq) and increase temp to 120°C to force the aldol condensation [2].
Troubleshooting Guide (Q&A)
Issue 1: "I see a major spot on TLC running higher than my product."
Diagnosis: Bis-alkylation. You have formed Ethyl 7-(2-ethoxy-2-oxoethoxy)benzofuran-2-carboxylate. Fix:
-
Immediate: You cannot revert this. Purify by column chromatography (Gradient: 0-20% EtOAc/Hexanes).
-
Next Run: Switch to Method A (Protected Route) . If you must use Method B, lower the equivalents of Ethyl bromoacetate to 0.95 eq and add it very slowly.
Issue 2: "The reaction mixture turned black/tarry."
Diagnosis: Oxidation of the electron-rich catechol/phenol moiety or polymerization of the aldehyde under basic conditions at high heat. Fix:
-
Degas your solvent: DMF must be sparged with Argon for 15 mins before use.
-
Temperature Control: Do not exceed 100°C. If cyclization is slow, use a stronger base (DBU) at lower temperature rather than cranking up the heat.
Issue 3: "My product sticks to the silica column."
Diagnosis: The free 7-OH group is acidic and interacts strongly with silica silanols. Fix:
-
Acidify the Eluent: Add 0.5% Acetic Acid to your mobile phase (Hexanes/EtOAc). This suppresses the ionization of the phenol and reduces tailing.
Issue 4: "Yield is low (<20%) and I see starting material."
Diagnosis: The intramolecular Hydrogen bond (2-OH ··· O=C-H) is preventing the initial deprotonation/alkylation. Fix:
-
The "Cesium Effect": Switch from K₂CO₃ to Cs₂CO₃. The larger Cesium cation is more effective at disrupting the intramolecular H-bond and stabilizing the phenoxide [3].
Troubleshooting Logic Flowchart
Figure 2: Decision tree for rapid diagnosis of synthetic failures.
Comparative Data
| Parameter | Method A (Protected) | Method B (Direct) |
| Precursor | 3-(benzyloxy)-2-hydroxybenzaldehyde | 2,3-dihydroxybenzaldehyde |
| Steps | 3 (Protect -> Cyclize -> Deprotect) | 1 (Direct Cyclization) |
| Typical Yield | 75 - 85% | 30 - 55% |
| Purity (Crude) | High (>90%) | Low (Mixture with bis-alkyl) |
| Key Reagent | Benzyl Bromide / H₂ / Pd/C | Ethyl Bromoacetate / Cs₂CO₃ |
| Time Efficiency | Low (2-3 Days) | High (1 Day) |
References
-
Bhaskar, G., & Yadav, A. K. (2021).[2] Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B, 771-778. Link
-
Koca, I. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions.[3] ChemistrySelect, 7(30), e202202243.[4] Link[4]
-
Ferreira, M., et al. (2017).[1] Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 22(4), 687. Link
-
Organic Chemistry Portal. Synthesis of Benzofurans. Link
Sources
Purification methods for Ethyl 7-hydroxybenzofuran-2-carboxylate
Ticket #: 7-OH-BF-PUR-001 Subject: Technical Guide: Purification Protocols for Ethyl 7-hydroxybenzofuran-2-carboxylate Status: Open Agent: Senior Application Scientist, Dr. Aris
User Guide Overview
This technical document addresses the purification challenges associated with Ethyl 7-hydroxybenzofuran-2-carboxylate . Due to the coexistence of a phenolic hydroxyl group (C7 position) and an ester moiety (C2 position), this molecule presents a unique "solubility paradox" where it exhibits both lipophilic and weak acidic characteristics.
Common issues reported by researchers include:
-
"Oiling Out" during recrystallization.
-
Peak Tailing during silica chromatography.
-
Co-elution of unreacted salicylaldehyde derivatives.
Part 1: Decision Matrix (Visual Workflow)
Before selecting a protocol, assess your crude material's profile.
Figure 1: Strategic decision tree for selecting the optimal purification pathway based on crude purity and impurity profile.
Part 2: Detailed Protocols
Method A: Flash Chromatography with "Acidic Modifier"
Best for: Removing dark oligomers and separating close-running isomers.
The Science (Why it works):
The 7-hydroxyl group is weakly acidic (pKa ~10). On standard silica gel, this proton interacts with silanol groups (
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Preparation:
-
Base Solvent: Hexanes (or Petroleum Ether) / Ethyl Acetate.
-
Crucial Modifier: Add 0.5% to 1.0% Acetic Acid to the mobile phase.
-
Gradient: Start at 95:5 (Hex:EtOAc) and ramp to 70:30.
-
-
Loading: Dissolve crude in a minimum volume of DCM (Dichloromethane). Do not use DMF or DMSO as they will drag the compound.
-
Elution: The product typically elutes after non-polar impurities (like dialkylated byproducts) but before the highly polar unreacted dihydroxybenzaldehyde.
Troubleshooting Ticket #A1:
Issue: "My product is streaking across the TLC plate." Diagnosis: The phenolic proton is exchanging with the silica. Resolution: Pre-wash your TLC plate with the mobile phase containing 1% acetic acid and dry it before spotting. This saturates the silica's active sites.
Method B: Recrystallization (The "Anti-Solvent" Drop)
Best for: Final polishing of >85% pure material.
The Science (Why it works): Ethyl 7-hydroxybenzofuran-2-carboxylate has a rigid aromatic core (low solubility in water) but a polar hydroxyl group (soluble in alcohols). By dissolving in hot ethanol and slowly increasing the water content (dielectric constant), we force the hydrophobic aromatic rings to stack (pi-pi stacking) and crystallize, leaving polar impurities in the solution.
Protocol:
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Ethanol (95%) dropwise while heating at 60°C until fully dissolved.
-
Note: If the solution is dark, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While still warm, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of Ethanol to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel). Then move to 4°C (fridge) for 12 hours.
-
Collection: Filter the off-white needles and wash with cold 50% EtOH/Water.
Troubleshooting Ticket #B1:
Issue: "The product 'oiled out' (formed a liquid blob) instead of crystals." Diagnosis: The solution cooled too fast, or the water concentration became too high too quickly, causing phase separation rather than nucleation. Resolution: Re-heat until the oil dissolves. Add a "seed crystal" (a tiny grain of pure product) or scratch the glass wall with a spatula to induce nucleation. Cool much slower.
Part 3: Chemical Treatment (The "Self-Validating" Wash)
Objective: Remove unreacted 2,3-dihydroxybenzaldehyde and hydrolyzed acid byproducts.
Workflow:
-
Dissolve crude in Ethyl Acetate .[1]
-
Wash 1 (Acid Removal): Wash with 5% NaHCO₃ (Sodium Bicarbonate) .
-
Logic: The carboxylic acid impurity (pKa ~4) will deprotonate and go into the water. The 7-OH phenol (pKa ~10) will not deprotonate significantly at pH 8.5, staying in the organic layer.
-
-
Wash 2 (Aldehyde Removal): Wash with 10% Sodium Metabisulfite (Na₂S₂O₅) .
-
Logic: Unreacted aldehyde forms a water-soluble bisulfite adduct.
-
-
Wash 3: Brine (to remove trapped water).
-
Dry: Over anhydrous Na₂SO₄ and evaporate.
Part 4: Technical Specifications & Data
| Property | Value | Relevance to Purification |
| Molecular Weight | 206.19 g/mol | - |
| pKa (Phenol) | ~9.5 - 10.5 | Requires acidic silica; insoluble in NaHCO₃. |
| pKa (Ester | ~24 | Stable to weak bases; avoid strong alkalis (NaOH). |
| Solubility (Water) | Negligible | Allows aqueous washing of impurities. |
| Solubility (EtOH) | High (Hot) | Ideal for recrystallization. |
| Melting Point | ~160-165°C* | Sharp MP indicates high purity. |
*Note: Melting points vary slightly by crystal polymorph; use as a relative guide.
References
-
Benzofuran Synthesis: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, vol. 2013, Article ID 184714.
-
Recrystallization Solvents: "Solvents for Recrystallization." University of Rochester, Department of Chemistry.
-
pKa Data: Williams, R. "pKa Data Compiled." Organic Chemistry Data.
-
Chromatography Techniques: "Flash Column Chromatography Guide." Yale University, Miller Group.
Sources
Technical Guide: Recrystallization of Ethyl 7-hydroxybenzofuran-2-carboxylate
[1][2]
Introduction & Compound Profile
Ethyl 7-hydroxybenzofuran-2-carboxylate is a critical bicyclic intermediate often used in the synthesis of bioactive heterocyclic compounds.[1][2] Its purification is pivotal because the 7-hydroxy moiety introduces phenolic character, making the compound susceptible to oxidation and prone to "oiling out" if solvent polarity is not carefully balanced.[1][2]
This guide provides a self-validating protocol for recrystallization, moving beyond generic advice to address the specific physicochemical behavior of 7-substituted benzofurans.
| Property | Value / Description |
| Target Molecule | Ethyl 7-hydroxybenzofuran-2-carboxylate |
| Primary Impurities | Unreacted salicylaldehyde derivatives, oligomers, oxidation products (quinones) |
| Crystal Habit | Typically needles or prisms (solvent dependent) |
| Solubility Profile | Soluble in alcohols, esters; Insoluble in water, aliphatic hydrocarbons |
Solvent Selection Strategy
The choice of solvent is dictated by the impurity profile and the moisture content of your crude material.[1][2] We recommend a Two-Tier Screening Approach .
Tier 1: Primary Solvents (Single Solvent Systems)
Best for: High purity crude (>85%), removal of mechanical impurities.[1][2]
-
Ethanol (95% or Absolute): The gold standard.[1][2] The phenolic hydroxyl group forms hydrogen bonds with ethanol, ensuring good solubility at boiling points (78°C) and sharp supersaturation upon cooling.[1][2]
-
Methanol: Offers higher solubility than ethanol.[2] Use if the compound precipitates too quickly in ethanol, trapping impurities.[1][2]
-
Toluene: Excellent for removing non-polar tars.[2] However, yield may be lower due to higher solubility at room temperature.[1][2]
Tier 2: Binary Solvent Systems (Solvent/Antisolvent)
Best for: Lower purity crude, oily residues, or maximizing yield.[1][2]
-
Ethanol / Water: The most robust system.[1][2] Water acts as a powerful antisolvent.[2]
-
Ethyl Acetate / n-Heptane: Ideal if the compound is sensitive to protic solvents or if water content is a concern.[1]
Decision Matrix: Selecting Your Solvent
Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green/Yellow/Red nodes indicate recommended solvent systems based on difficulty.
Validated Experimental Protocol
Safety Note: The 7-hydroxy group makes this compound slightly acidic.[1] Avoid strong bases during recrystallization to prevent salt formation.[1][2]
Protocol A: Ethanol/Water Recrystallization (Standard)
-
Dissolution: Place 5.0 g of crude Ethyl 7-hydroxybenzofuran-2-carboxylate in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol (95%) .
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If the solid does not dissolve completely, add Ethanol in 2 mL portions until a clear solution is obtained.
-
Checkpoint: If the solution is dark brown/black, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Antisolvent Addition: Remove from heat. While still near boiling, add warm water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-clarification: Add 1-2 drops of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Insulate the flask with a paper towel to slow cooling if larger crystals are desired.[1][2]
-
Finishing: Cool in an ice bath (0-4°C) for 30 minutes.
-
Isolation: Filter via vacuum filtration.[2] Wash the cake with 10 mL of ice-cold Ethanol/Water (1:1 mixture).
Protocol B: Handling "Oiling Out"
If your compound separates as an oil droplets instead of crystals:
-
Re-heat the mixture until the oil redissolves.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface.[1][2]
-
Add more solvent: Oiling out often indicates the solution is too concentrated.[1][2] Add 10-20% more of the primary solvent (Ethanol).[1][2]
-
Slow Cooling: Do not use an ice bath. Let it cool to room temperature over 2-3 hours.
Troubleshooting & FAQs
Q1: My product is colored (yellow/brown) even after recrystallization. How do I fix this?
-
Cause: Oxidation of the phenolic hydroxyl group or trapped salicylaldehyde impurities.[1][2]
-
Solution: Perform a "hot filtration" with activated carbon.[1][2] If the color persists, switch to Toluene for recrystallization.[1][2] Toluene is excellent at retaining colored organic tars in the mother liquor while the benzofuran crystallizes out.[1][2]
Q2: The yield is very low (<40%). Where did my product go?
-
Cause: The compound is likely too soluble in the chosen solvent at room temperature, or too much solvent was used.[1][2]
-
Solution:
Q3: I see two different crystal shapes (needles and plates). Is this a polymorph?
-
Insight: Benzofuran derivatives can exhibit polymorphism.[2] However, mixed habits often indicate fluctuating supersaturation levels during cooling.[1][2]
-
Action: This is usually acceptable for chemical intermediates.[2] For analytical standards, ensure consistent stirring speed and cooling rates to normalize crystal habit.[1][2]
Q4: Can I use Acetone?
-
Advice: Acetone is a good solvent for dissolution but a poor solvent for crystallization because it holds the compound too well (high solubility).[1][2] It is best used as a solvent in a binary pair, e.g., Acetone/Water or Acetone/Hexane , but Ethanol is generally superior for this specific ester.[1][2]
References
-
Synthesis and Purification of Benzofuran Derivatives
-
Recrystallization Methodology
-
Physical Properties & Characterization
Technical Support Center: Overcoming Steric Hindrance in 7-Hydroxybenzofuran Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the synthetic challenges of 7-hydroxybenzofuran. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of functionalizing this important heterocyclic scaffold. As Senior Application Scientists, we understand that steric hindrance around the 7-hydroxy group can significantly impact regioselectivity and reaction efficiency. This guide is designed to provide you with the mechanistic insights and practical protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of 7-hydroxybenzofuran challenging?
A1: The functionalization of 7-hydroxybenzofuran is primarily complicated by steric hindrance and the directing effects of the hydroxyl group and the furan ring. The hydroxyl group at the 7-position sterically hinders access to the adjacent C6 and C-H bonds. Electronically, the hydroxyl group is an ortho-, para-director, activating the C6 and C4 positions for electrophilic aromatic substitution. However, the furan ring itself also influences reactivity, generally favoring substitution at the 2-position.[1][2] This interplay of steric and electronic effects can lead to mixtures of products or low yields if not carefully controlled.
Q2: What are the most common sites for electrophilic aromatic substitution on the 7-hydroxybenzofuran core, and how can I control the regioselectivity?
A2: The most common sites for electrophilic aromatic substitution are C4 and C6. The hydroxyl group strongly activates these positions. To control regioselectivity, several strategies can be employed:
-
Choice of Formylation Reagent: For formylation, magnesium-mediated methods are reported to exhibit high ortho-selectivity, favoring the C4 position.[3] The Reimer-Tiemann reaction is another option, although its selectivity can be influenced by the choice of solvent and base.[3]
-
Directing Groups: The use of a directing group can effectively guide the electrophile to a specific position. For instance, a Weinreb amide directing group has been used to achieve selective C4-functionalization of a m-salicylic acid derivative via rhodium-catalyzed vinylene annulation.[4]
-
Protecting Groups: Protecting the 7-hydroxy group can alter its directing influence and reduce its steric bulk, potentially favoring substitution at other positions.
Q3: I am struggling with low yields in my C-H activation reactions on 7-hydroxybenzofuran. What are some potential solutions?
A3: Low yields in C-H activation are often due to catalyst deactivation, poor substrate reactivity, or competing side reactions. Consider the following:
-
Catalyst System: The choice of metal catalyst and ligand is crucial. Rhodium(III) and Ruthenium(II) catalysts have shown promise in C-H activation of benzofurans.[5][6] For instance, a Rh(III)-catalyzed dual directing group strategy has been developed for the activation of sterically hindered C-H bonds.[5]
-
Dual Directing Groups: Employing a dual directing group strategy can enhance the efficiency and regioselectivity of C-H activation, especially for sterically hindered positions.[5]
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is critical. Air can even be used as a mild oxidant in some Ru-catalyzed C-H activation and cyclization reactions.[6]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)
| Potential Cause | Troubleshooting Strategy | Underlying Principle |
| Strong directing effect of the hydroxyl group leading to a mixture of C4 and C6 isomers. | 1. Utilize a bulky protecting group on the 7-hydroxyl. This will increase steric hindrance at the C6 position, favoring substitution at C4. 2. Employ a directing group. A directing group can override the inherent directing effects of the substrate.[7] | Steric hindrance can be strategically used to block one reactive site and promote reaction at another.[8] Directing groups form a transient chelate with the metal catalyst, bringing the reactive center in close proximity to the target C-H bond. |
| Reaction conditions favoring multiple substitution pathways. | 1. Lower the reaction temperature. This can increase the selectivity by favoring the pathway with the lower activation energy. 2. Use a milder electrophile. This will be more sensitive to the subtle electronic differences between the C4 and C6 positions. | Kinetic control (lower temperature) often leads to higher selectivity compared to thermodynamic control (higher temperature). Milder reagents are more selective in their reactions. |
Problem 2: Low Yields in Cross-Coupling Reactions at C4 or C6
| Potential Cause | Troubleshooting Strategy | Underlying Principle |
| Steric hindrance preventing efficient oxidative addition of the catalyst. | 1. Use a less sterically demanding palladium or nickel catalyst with appropriate ligands. Bulky ligands can hinder the approach of the catalyst to the reaction site. 2. Consider a C-H activation/cross-coupling approach. This bypasses the need for a pre-functionalized (e.g., halogenated) substrate. | The size and shape of the catalyst-ligand complex are critical for accessing sterically hindered positions. C-H activation can provide a more direct route to functionalization.[9] |
| Deactivation of the catalyst by the free hydroxyl group. | 1. Protect the 7-hydroxyl group with a suitable protecting group (e.g., silyl ether, methyl ether) that is stable to the reaction conditions. 2. Use a base to deprotonate the hydroxyl group in situ. This can sometimes prevent catalyst poisoning. | The acidic proton of the hydroxyl group can react with and deactivate organometallic catalysts. |
Problem 3: Difficulty in Achieving C-H Functionalization at the Sterically Hindered C6 Position
| Potential Cause | Troubleshooting Strategy | Underlying Principle |
| High activation barrier for C-H cleavage at the hindered position. | 1. Employ a directing group strategy. A directing group at the 7-position can position the catalyst for selective C6-H activation. 2. Utilize a catalyst system known for activating sterically hindered C-H bonds. Rhodium and ruthenium catalysts have shown efficacy in such transformations.[5][6] | Directing groups lower the activation energy for C-H cleavage by pre-organizing the transition state.[7] Certain transition metals are more adept at breaking strong C-H bonds in sterically congested environments. |
| Competitive C-H activation at other positions (e.g., C4 or C2). | 1. Introduce a blocking group at more reactive positions. For example, a removable group at C4 can direct functionalization to C6. 2. Fine-tune the electronic properties of the directing group and ligands to favor C6 activation. | Blocking groups are a classic strategy to achieve regioselectivity in aromatic substitution. The electronic nature of the catalyst and substrate can be modulated to influence the site of C-H activation. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates
This protocol is adapted from a method utilizing a Mukaiyama-Michael addition to an in situ generated o-benzoquinone.[10][11]
Step-by-Step Methodology:
-
To a solution of methyl 3,4-dihydroxybenzoate (1.0 mmol) and the corresponding silyl enol ether (4 mmol) in 8 mL of THF at 0 °C, add a solution of bis(trifluoroacetoxy)iodobenzene (1.1 mmol in 2 mL of THF) dropwise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Add 0.5 mL of a 4 M HCl solution in dioxane and 1.0 mL of methanol.
-
Reflux the mixture for 1 hour.
-
Extract the solution with diethyl ether (30 mL), wash with saturated NaHCO3 (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Protocol 2: Ru-Catalyzed C-H Activation for the Synthesis of 2,3-Diarylbenzofuran-4-carboxylic Acids
This protocol describes an efficient method for the synthesis of functionalized benzofurans from m-hydroxybenzoic acids and alkynes.[6]
Step-by-Step Methodology:
-
To a reaction vessel, add the m-hydroxybenzoic acid (0.2 mmol), alkyne (0.5 mmol), [Ru(p-cymene)Cl2]2 (5 mol%), AgSbF6 (20 mol%), and PivOH (0.4 mmol) in DCE (1 mL).
-
Stir the reaction mixture at 100 °C for 24 hours under an air atmosphere.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualizations
Decision-Making Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting flowchart for poor regioselectivity.
Reaction Scheme: Directing Group Strategy for C-H Functionalization
Caption: Generalized catalytic cycle for directed C-H functionalization.
References
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of functionalized diarylbenzofurans via Ru-catalyzed C–H activation and cyclization under air: rapid access to the polycyclic scaffold of diptoindonesin G - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wpage.unina.it [wpage.unina.it]
- 9. Pd(II)-Catalyzed Enantioselective C-H Activation/C-O Bond Formation: Synthesis of Chiral Benzofuranones [organic-chemistry.org]
- 10. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates via addition of silyl enol ethers to o-benzoquinone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cyclization failures in benzofuran ester synthesis
Technical Support Center: Benzofuran Ester Synthesis
Welcome to the technical support center for benzofuran ester synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the benzofuran scaffold, a privileged core in numerous pharmaceuticals and natural products. Cyclization is the pivotal step where failures often occur, leading to significant delays and resource expenditure.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting. We will explore the causality behind common failures in the most prevalent cyclization strategies and offer field-proven solutions to guide you toward a successful synthesis.
Frequently Asked Questions (FAQs): Troubleshooting Cyclization Failures
This section addresses the most common and frustrating issues encountered during the critical ring-forming step of benzofuran ester synthesis. Each question is framed around a specific experimental failure, followed by a detailed analysis of potential causes and actionable solutions.
Q1: My Palladium-catalyzed cyclization of an o-iodophenol and a terminal alkyne ester is failing (<10% yield). I see mostly starting material and some dark, insoluble material ("tar"). What is going wrong?
This is a classic and frequently encountered problem in syntheses relying on tandem Sonogashira coupling and intramolecular cyclization. The failure typically points to one of three areas: the catalytic system, the reaction environment, or the base.
Potential Cause 1: Catalyst Inefficiency or Deactivation The health of your palladium catalyst is paramount. "Tarring" is a strong indicator of catalyst decomposition (formation of palladium black) or poisoning from impurities.[1]
-
Expertise & Experience: The choice of palladium source and, more critically, the supporting ligand dictates the catalyst's stability and reactivity. For instance, in Tsuji-Trost type reactions for functionalizing benzofurans, the choice between ligands like dppf and XPhos was found to be dramatically influenced by the nucleophile used.[2][3][4] A similar principle applies here; the ligand must stabilize the active Pd(0) species throughout the catalytic cycle.
-
Trustworthiness (Self-Validating Protocol):
-
Screen Ligands: If using a simple catalyst like (PPh₃)₂PdCl₂, consider switching to a more robust system. Buchwald or Fu-type biaryl phosphine ligands (e.g., XPhos, SPhos) often provide superior stability and activity.
-
Add a Co-Catalyst: The Sonogashira coupling portion of this reaction is significantly accelerated by a copper(I) co-catalyst, typically copper(I) iodide (CuI). Running the reaction without CuI often results in failure or extremely low yields.[5][6] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen, especially at elevated temperatures. Ensure you have thoroughly degassed your solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Potential Cause 2: Inappropriate Base Selection The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HX generated during the reaction. However, a poor choice of base can actively sabotage the synthesis.
-
Expertise & Experience: A common mistake is using sodium bicarbonate (NaHCO₃) at high temperatures (e.g., >100 °C). NaHCO₃ can decompose to produce water, which can hydrolyze intermediates and interfere with the palladium catalytic cycle, leading to catalyst deactivation.[1]
-
Trustworthiness (Self-Validating Protocol):
-
Switch to an Anhydrous Base: Use a base that does not generate water. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also widely used and can act as the solvent in some cases.[6]
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to prevent water from poisoning the reaction.
-
Troubleshooting Workflow: Failed Palladium-Catalyzed Cyclization Below is a logical workflow to diagnose the issue systematically.
Caption: Troubleshooting workflow for Pd-catalyzed cyclization.
Q2: My acid-catalyzed cyclization of an α-aryloxyketone gives a 1:1 mixture of regioisomers, but I need a single product. How can I improve selectivity?
Acid-catalyzed cyclization, such as the Bischler synthesis of indoles' furan analogue, is a powerful but often blunt tool. Regioselectivity is dictated by the subtle electronic and steric environment of the aromatic ring.
Potential Cause: Competing Cyclization Pathways The reaction proceeds via protonation of the ketone, forming an oxonium ion intermediate. The electron-rich aromatic ring then acts as an intramolecular nucleophile. If there are two positions on the ring with similar nucleophilicity (similar HOMO electron density), you will get a mixture of products.[7]
-
Expertise & Experience: The electronic nature of substituents on the phenoxy ring governs the site of attack. Electron-donating groups (EDGs) like methoxy or alkyl groups will strongly direct the cyclization to the ortho and para positions. If your precursor has, for example, a meta-methoxy group, both ortho positions relative to the ether linkage become activated, leading to poor regioselectivity.
-
Trustworthiness (Self-Validating Protocol):
-
Modify the Substrate: The most reliable way to ensure regioselectivity is to design the substrate with a blocking group. If you want cyclization to occur at C6 of the phenyl ring, but C2 is competitive, install a sterically bulky or electron-withdrawing group at C2 to disfavor attack at that position.
-
Screen Acid Catalysts: While substrate control is dominant, the nature of the acid can sometimes influence the product ratio. Stronger acids like polyphosphoric acid (PPA) at high temperatures can lead to thermodynamic product distribution, while milder acids like p-toluenesulfonic acid (p-TsOH) at lower temperatures might favor the kinetic product.[7][8]
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for cyclization. This will favor the pathway with the lower activation energy, potentially improving the ratio of your desired isomer.
-
Mechanism of Competing Acid-Catalyzed Cyclization
Caption: Competing pathways in acid-catalyzed cyclization.
Experimental Protocols & Data
To support the troubleshooting advice, here are standardized protocols and comparative data.
Protocol 1: Standard Conditions for a Pd/Cu-Catalyzed Sonogashira Cyclization
-
Glassware Preparation: Add a stir bar to a round-bottom flask and oven-dry it at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of argon or in a desiccator.
-
Reagent Loading: To the flask, add the o-iodophenol (1.0 equiv.), Cs₂CO₃ (2.0 equiv.), and CuI (0.1 equiv.).
-
Catalyst Addition: In a separate vial, weigh the Palladium catalyst (e.g., (PPh₃)₂PdCl₂, 0.05 equiv.) and the ligand if needed. Add this to the reaction flask.
-
Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent and Substrate Addition: Add anhydrous, degassed solvent (e.g., DMF or Toluene) via syringe. Then, add the terminal alkyne ester (1.1 equiv.) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Table 1: Comparison of Conditions for Palladium-Catalyzed Cyclizations
| Parameter | Condition A (Classic) | Condition B (Robust) | Rationale & Comments |
| Pd Source | (PPh₃)₂PdCl₂ (5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ is often cheaper and more air-stable. |
| Ligand | None (uses PPh₃ on Pd) | XPhos (4 mol%) | Biaryl phosphine ligands provide higher stability and turnover.[1][2] |
| Base | NEt₃ | K₂CO₃ or Cs₂CO₃ | Inorganic bases avoid potential side reactions with the ester and are strongly anhydrous.[1] |
| Solvent | Toluene | Dioxane or DMF | Higher boiling points can accelerate the reaction, but risk decomposition. Must be anhydrous. |
| Temperature | 110 °C | 80-100 °C | More active catalysts allow for lower reaction temperatures, reducing byproduct formation. |
| Co-catalyst | CuI (10 mol%) | CuI (5-10 mol%) | Essential for activating the alkyne.[5][6] |
References
-
Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. (n.d.). National Center for Biotechnology Information. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]
-
Synthesis of Benzofurans. (n.d.). Organic Chemistry Portal. [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(38), 23535-23574. [Link]
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Cravotto, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(5), 2919-2928. [Link]
-
Cravotto, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(5), 2919-2928. [Link]
-
Shafi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
Cravotto, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances. [Link]
-
Padwa, A., et al. (2009). A new approach to fused furan ring systems and benzofurans: Intramolecular cyclization reactions of unsaturated acyloxy sulfone derivatives. Beilstein Journal of Organic Chemistry, 5, 28. [Link]
-
Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]
-
Mekni, N. H., & Baklouti, A. (2012). Failure to synthesize 1,5-disubstituted endo-heterobicyclic 1,2,3-Triazolo-1,4-Oxazines. Organic Chemistry: An Indian Journal, 8(1). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. jocpr.com [jocpr.com]
Resolving solubility issues of Ethyl 7-hydroxybenzofuran-2-carboxylate in water
Executive Summary & Chemical Profile[1]
User Issue: "My compound precipitates immediately upon dilution into aqueous buffer," or "I cannot get a clear stock solution at neutral pH."
Root Cause Analysis: Ethyl 7-hydroxybenzofuran-2-carboxylate presents a classic "molecular tug-of-war."[1] The benzofuran core and ethyl ester moiety drive high lipophilicity (LogP ~3.0–3.[1]5) and strong crystal lattice energy (π-π stacking).[1] While the 7-hydroxyl group is polar, it is an intramolecular hydrogen bond donor/acceptor that often engages in crystal packing rather than interacting with water.[1]
| Property | Value (Estimated/Class-Based) | Implication for Solubility |
| LogP | ~3.2 | High lipophilicity; requires organic cosolvents.[1] |
| pKa (7-OH) | ~8.5 – 9.5 | Weakly acidic.[1] Ionizable, but requires pH > 9 for full solubility (Risky).[1] |
| Functional Groups | Ethyl Ester (C2), Phenol (C7) | CRITICAL WARNING: The ester is labile.[1] High pH causes hydrolysis. |
| Water Solubility | < 10 µg/mL (Neutral pH) | Practically insoluble without formulation.[1] |
Decision Matrix: Choosing Your Solubilization Strategy
Do not default to DMSO if your assay is sensitive to solvent effects. Use this logic flow to select the correct protocol.
Figure 1: Strategic decision tree for solubilizing lipophilic benzofuran esters. Select Method B for high-concentration needs to avoid precipitation.[1]
Detailed Protocols
Method A: The "DMSO Spike" (Low Concentration Assays)
Best for: High-throughput screening, concentrations < 10 µM.[1]
The Trap: Adding water to the DMSO stock causes immediate "crashing out" (cloudiness).[1] The Fix: You must keep the organic phase energetic during mixing.
-
Stock Preparation: Dissolve compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.
-
Intermediate Dilution (Critical Step):
-
Do NOT pipette 1 µL of stock directly into 1 mL of static buffer.
-
Instead, prepare a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% Water) before the final dilution.[1]
-
-
Final Dilution:
-
Place your buffer on a magnetic stirrer or vortexer.
-
Inject the stock sub-surface (into the liquid, not on top) while the buffer is moving.[1]
-
Method B: Cyclodextrin Complexation (The Gold Standard)
Best for: Animal studies (IP/IV), sensitive cell lines, concentrations > 50 µM.[1]
Mechanism: The hydrophobic benzofuran core inserts into the CD cavity, while the hydrophilic exterior interacts with water.[1] This protects the ethyl ester from hydrolysis and prevents aggregation.
Protocol:
-
Vehicle Prep: Prepare 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or PBS.[1]
-
Note: Stir until clear (approx. 30 mins).
-
-
Compound Addition:
-
Weigh the solid Ethyl 7-hydroxybenzofuran-2-carboxylate.[1]
-
Add the 20% CD solution to the solid.
-
-
Energy Input:
-
The solution will likely remain cloudy.
-
Sonicate in a water bath at 37°C for 30–60 minutes.
-
If cloudiness persists, adjust pH carefully to 7.4 (avoid going higher).[1]
-
-
Filtration: Filter sterilize (0.22 µm PVDF). The compound is now encapsulated and stable.
Method C: The "pH Trap" (Use with Extreme Caution)
Why users try it: The 7-OH group is acidic (pKa ~8.5–9.0).[1] Adding NaOH makes it soluble as a phenolate salt. Why it fails:Saponification. High pH (>10) will hydrolyze the ethyl ester at position 2, converting your drug into 7-hydroxybenzofuran-2-carboxylic acid within minutes to hours.[1]
Safe pH Window:
-
pH < 4: Stable, but low solubility.[1]
-
pH 4 – 8: Stable, low solubility (requires Cosolvent/CD).[1]
-
pH > 9: DANGER ZONE. Rapid ester hydrolysis.
Stability & Degradation Troubleshooting
If your biological data is inconsistent, your compound may be degrading in solution.[1]
| Observation | Diagnosis | Solution |
| Loss of potency over 24h | Ester Hydrolysis | Check buffer pH. If pH > 7.5, switch to Method B (CD protects the ester).[1] |
| Precipitate in well plates | Solvent Evaporation | DMSO absorbs water from air, changing solubility.[1] Seal plates or use Method B. |
| Yellowing of solution | Phenol Oxidation | 7-OH phenols can oxidize to quinones. Add 0.1% Ascorbic Acid or metabisulfite. |
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol instead of DMSO? A: Yes, but ethanol is more volatile.[1] For long-term incubations (24h+), evaporation will change the concentration and cause precipitation.[1] DMSO is preferred for stock; Ethanol is acceptable for acute injections.
Q: Why does my solution turn yellow at pH 8? A: This is likely the phenolate anion formation (deprotonation of the 7-OH).[1] While this increases solubility, it also makes the phenyl ring more electron-rich and susceptible to oxidation.[1] Ensure your buffer is degassed or contains an antioxidant if this color change correlates with activity loss.
Q: I need 100 mg/mL for a toxicology study. Is this possible? A: Not in pure water. You will need a "cosolvent system" such as:
-
5% DMSO[1]
-
40% PEG 400[1]
-
5% Tween 80[1]
-
50% Saline[1]
-
Dissolve in DMSO/PEG/Tween first, then slowly add Saline.[1]
References
-
Benzofuran Solubility & Properties
-
PubChem. 7-Hydroxybenzofuran-2-carboxylic acid (Parent Acid Data).[1][2] National Library of Medicine. Available at: [Link][1]
-
Note: While the specific ethyl ester data is sparse, the parent acid and similar benzofuran esters (e.g., Ethyl benzofuran-2-carboxylate, CAS 3199-61-9) exhibit consistent lipophilic profiles.[1]
-
-
Cyclodextrin Complexation Strategies
-
Saokham, P., et al. (2018).[1] Solubility enhancement of poorly water-soluble drugs by cyclodextrins. Journal of Drug Delivery.
- Context: Establishes HP-β-CD as the primary vehicle for stabilizing labile esters in aqueous media.
-
-
Chemical Stability of Benzofuran Esters
Sources
Technical Support Center: Purification of Ethyl 7-hydroxybenzofuran-2-carboxylate
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and practical protocols for a common purification challenge: the removal of unreacted phenolic precursors from the target molecule, Ethyl 7-hydroxybenzofuran-2-carboxylate. Our focus is on providing not just methods, but the underlying chemical principles to empower you to adapt these techniques to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I've completed my synthesis. Why is my crude Ethyl 7-hydroxybenzofuran-2-carboxylate product contaminated with unreacted phenols?
This is a common outcome in syntheses involving phenols, such as Perkin or Pechmann-type reactions, or Williamson ether syntheses used to form the furan ring. Reactions rarely proceed to 100% completion. Consequently, the starting materials, particularly the phenolic precursors (e.g., substituted catechols, resorcinols), will remain in the reaction mixture alongside your desired ester product.
Q2: What is the simplest first step to remove a significant amount of phenolic impurity?
The simplest and most scalable first step is a Liquid-Liquid Extraction (LLE) using a dilute aqueous base. This method exploits the acidic nature of the phenolic hydroxyl group. Unreacted phenols can be converted into their corresponding water-soluble phenoxide salts by a basic wash, pulling them from the organic layer (containing your product) into the aqueous layer.[1][2]
Q3: I tried a basic wash with sodium hydroxide, but I seem to be losing my desired product, Ethyl 7-hydroxybenzofuran-2-carboxylate, into the aqueous layer. What is happening?
This is a critical and common issue. Your product, Ethyl 7-hydroxybenzofuran-2-carboxylate, also possesses a phenolic hydroxyl group at the 7-position. This group is acidic (typical phenol pKa ≈ 10) and will also be deprotonated by a strong base like sodium hydroxide (NaOH), forming a water-soluble salt.[3][4] The key is to exploit potential, albeit small, differences in acidity (pKa) between the impurity and your product or to use a base that is strong enough to deprotonate the more acidic impurity but not your product. However, given the structural similarity, a more reliable method like column chromatography is often required if simple extraction fails.
Q4: When should I choose flash column chromatography over liquid-liquid extraction?
You should opt for flash column chromatography when:
-
The pKa values of the impurity and your product are too similar for selective extraction.
-
Multiple impurities are present.
-
A very high degree of purity (>98%) is required for downstream applications like biological assays or characterization.
-
The impurities are not acidic and cannot be removed with a basic wash.
Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase, offering much higher resolution.[5][6]
Q5: How can I confirm that my final product is pure?
Purity should be assessed using multiple analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot. You can run a sample of your purified product alongside the crude material and the starting phenol to confirm the impurity has been removed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the structure and identify any remaining impurities by their characteristic signals.
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.
Troubleshooting and Purification Protocols
Method 1: Selective Liquid-Liquid Extraction (LLE)
This technique is the first line of defense for removing acidic impurities. The goal is to wash the organic solution containing the crude product with a dilute aqueous base. The acidic phenol is deprotonated, forming a water-soluble phenoxide salt, which partitions into the aqueous layer.
Expertise & Causality
The success of this method hinges on the Brønsted-Lowry acid-base principle. Phenols are weakly acidic (pKa ~8-10).[3][7][8] By introducing a base (like NaOH), we establish an equilibrium. The base removes the acidic proton from the phenol (Ar-OH) to form the water-soluble phenoxide anion (Ar-O⁻). Your product is dissolved in an immiscible organic solvent (like ethyl acetate), allowing the layers to be separated. Care must be taken, as your product also has a phenolic proton. Using a very dilute base (e.g., 0.1-0.5 M NaOH) and minimizing contact time can help selectively remove the more acidic or more accessible phenolic impurity.
Step-by-Step LLE Protocol
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A typical volume is 10-20 mL of solvent per gram of crude material.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash (Dilute Base): Add an equal volume of dilute aqueous sodium hydroxide (0.5 M NaOH) to the funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake gently for 30-60 seconds. Vigorous shaking can lead to emulsions.[9]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer. Crucially, since your product might also be extracted, it is wise to save this first aqueous wash until you have confirmed a successful recovery of your product.
-
Repeat Wash: Repeat the wash with dilute NaOH one or two more times.
-
Neutral Wash: Wash the organic layer with an equal volume of water, followed by an equal volume of brine (saturated aq. NaCl). The brine wash helps to remove residual water from the organic layer.[9]
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified product.
-
Purity Check: Analyze the product by TLC to confirm the removal of the phenolic starting material.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction workflow for removing acidic phenols.
Method 2: Flash Column Chromatography
This is the most powerful and versatile method for purifying moderately polar organic compounds. It separates molecules based on their polarity.
Expertise & Causality
Column chromatography operates on the principle of differential partitioning.[5] A solvent mixture (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase, typically silica gel). Your crude mixture is loaded at the top. Less polar compounds have a weaker affinity for the polar silica gel and are carried down the column faster by the mobile phase. More polar compounds, like phenols, interact more strongly with the silica gel and elute later.[10] By gradually increasing the polarity of the mobile phase (a "gradient"), we can elute compounds in order of increasing polarity, achieving fine separation.
Step-by-Step Chromatography Protocol
-
Select Solvent System: Use TLC to find a suitable mobile phase. Test solvent mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate). The ideal system gives your product a Retention Factor (Rf) of ~0.3-0.4 and good separation from the impurity spot.[11]
-
Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour it into the column and allow it to pack evenly under positive pressure, avoiding air bubbles.
-
Load the Sample: Dissolve your crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Wet Loading: Carefully add the dissolved sample solution directly to the top of the silica bed.[6]
-
Dry Loading: Adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This often gives better resolution.
-
-
Elution: Begin eluting with the starting solvent mixture. Gradually increase the percentage of the more polar solvent (e.g., from 5% EtOAc in Hexane to 10%, then 15%, etc.) to increase the eluting power.
-
Collect Fractions: Collect the eluent in a series of test tubes or vials.
-
Monitor Fractions: Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Chromatography Solvent Selection Guide
| % Ethyl Acetate in Hexane | Observation on TLC Plate | Recommendation |
| 5-10% | Product (Rf ~0.3), phenol at baseline (Rf ~0.05). | Good starting point for the column. |
| 20-30% | Product (Rf > 0.6), phenol moves off baseline (Rf ~0.2). | Too polar to start; use for gradient elution later.[11] |
| 50% | All spots run near the solvent front (Rf > 0.8). | Eluent is too polar. Reduce ethyl acetate content. |
Chromatography Workflow Diagram
Caption: General workflow for purification by flash column chromatography.
Method 3: Recrystallization
If your purified product is a solid but still contains minor impurities, recrystallization is an excellent final polishing step.
Expertise & Causality
This technique relies on differences in solubility. An ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor). As a hot, saturated solution cools slowly, the solubility of your product decreases, and it crystallizes out, leaving impurities behind. Several sources note that benzofuran derivatives can be recrystallized from solvents like ethanol, methanol, or mixtures such as methanol-acetone or petroleum ether-ethyl acetate.[12][13][14][15]
Step-by-Step Recrystallization Protocol
-
Choose a Solvent: In a small test tube, add a small amount of your solid product and a few drops of a test solvent. If it dissolves immediately, the solvent is too good. If it doesn't dissolve even when heated, the solvent is too poor. The ideal solvent dissolves the solid when hot but not when cold.
-
Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid.
-
Decolorize (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cool Slowly: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Rapid cooling traps impurities.
-
Collect Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Dry: Dry the crystals in a vacuum oven to remove all traces of solvent.
Methodology Comparison
| Feature | Liquid-Liquid Extraction (LLE) | Flash Column Chromatography | Recrystallization |
| Primary Use | Bulk removal of acidic/basic impurities | High-resolution separation of multiple components | Final purification of solids; removal of minor impurities |
| Speed | Fast (15-30 minutes) | Slow (1-4 hours) | Moderate (1-3 hours, plus drying time) |
| Scale | Excellent for large scale (grams to kgs) | Best for small to medium scale (mgs to grams) | Scalable, but can be lossy on a small scale |
| Achievable Purity | Good (85-95%) | Excellent (>98%) | Very High (>99% for final product) |
| Solvent Usage | Moderate | High | Low to Moderate |
References
- Preparation of benzofuran derivatives.
-
Separation of Phenol From Given Organic Mixture. Scribd. [Link]
-
Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia (645-656). [Link]
-
How to remove the phenol from the reaction mixture without doing column chromatography? ResearchGate. [Link]
-
Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry (Vol. 24, No. 4, 2012, 1787-1789). [Link]
-
Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules (2014, 19, 18671-18682). [Link]
-
General procedures for the purification of Esters. Chempedia - LookChem. [Link]
-
Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. Industrial & Engineering Chemistry Research (2018, 57, 28, 9736–9746). [Link]
-
Column chromatography of phenolics? ResearchGate. [Link]
-
Trouble with Column Chromatography of phenolic compounds. Reddit. [Link]
-
Improving chromatographic analysis of phenolic compounds. Chulalongkorn University Digital Collections. [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development (2017, 21, 6, 843–864). [Link]
-
Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Molecules (2023, 28, 7964). [Link]
-
Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A (2002, 106, 29, 6973–6979). [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B (May 2021, 60B, 768-776). [Link]
- Extraction of phenol from wastewater.
-
Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. The Journal of Organic Chemistry (2009, 74, 11, 4353–4356). [Link]
- Process for removal of impurities from phenol by means of at least one acid catalyst.
- Method for removing impurities from phenol.
-
Solid-Liquid Extraction. Columbia University. [Link]
-
The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect. Journal of the Chemical Society B: Physical Organic (1966, 101-105). [Link]
-
pKa values. OChemTutor. [Link]
-
Approximate pKa chart of the functional groups. N/A. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. ochemtutor.com [ochemtutor.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. afit.edu [afit.edu]
- 8. The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. columbia.edu [columbia.edu]
- 10. reddit.com [reddit.com]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 13. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: 1H NMR Interpretation of Ethyl 7-hydroxybenzofuran-2-carboxylate
This guide outlines the structural verification of Ethyl 7-hydroxybenzofuran-2-carboxylate , a critical pharmacophore in drug discovery (often associated with antioxidant and antimicrobial scaffolds).
Unlike standard spectral lists, this guide functions as a comparative analysis, demonstrating how to distinguish the target molecule from its most common synthetic impurities (uncyclized precursors) and regioisomers (e.g., the 5-hydroxy analog) using 1H NMR.
Executive Summary & Structural Strategy
Target Molecule: Ethyl 7-hydroxybenzofuran-2-carboxylate Molecular Formula: C₁₁H₁₀O₄ Key Challenge: Distinguishing the 7-hydroxy substitution pattern from the thermodynamically favored 5-hydroxy isomer and confirming complete cyclization of the furan ring.
Structural Logic Flow
The verification process relies on three distinct spectral zones. The presence of the furan H-3 proton is the primary "Go/No-Go" signal for cyclization. The coupling pattern of the benzenoid protons (H4, H5, H6) acts as the "fingerprint" to confirm the 7-position of the hydroxyl group.
Figure 1: Decision tree for structural verification, prioritizing cyclization confirmation followed by regioisomer differentiation.
Experimental Protocol
To ensure reproducibility and visibility of the labile hydroxyl proton, the choice of solvent is critical.
Reagents & Preparation[1][2][3][4][5][6]
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6) is mandatory .
-
Reasoning: In CDCl₃, the 7-OH proton often broadens or disappears due to rapid exchange. DMSO-d₆ forms hydrogen bonds with the phenolic OH, sharpening the peak and shifting it downfield (>9.5 ppm), separating it from aromatic signals.
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.[1]
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Angle: 30° or 45° (to prevent saturation).
-
Relaxation Delay (D1): Set to ≥ 5 seconds .
-
Reasoning: The quaternary carbons and the isolated H-3 proton often have longer T1 relaxation times. A short D1 will reduce the integration accuracy of the H-3 peak relative to the ethyl group.
-
-
Scans: 16–32 scans are sufficient for this concentration.
Spectral Analysis & Assignment
The following table details the chemical shifts expected in DMSO-d₆.
| Proton Assignment | Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Diagnostic Note |
| 7-OH | 9.8 – 10.5 | Broad Singlet | 1H | - | Disappears on D₂O shake. High shift due to H-bonding. |
| H-3 (Furan) | 7.65 – 7.75 | Singlet | 1H | - | Critical anchor. Confirms furan ring closure. |
| H-4 | 7.20 – 7.35 | Doublet (dd) | 1H | ~7.8, 1.2 | Peri-position to ester; typically the most deshielded benzenoid H. |
| H-5 | 7.10 – 7.20 | Triplet (t) | 1H | ~7.8 | Appears as a pseudo-triplet (dd with similar J values). |
| H-6 | 6.85 – 7.00 | Doublet (dd) | 1H | ~7.8, 1.2 | Ortho to OH; typically the most shielded aromatic H. |
| Ethyl (CH₂) | 4.30 – 4.40 | Quartet | 2H | 7.1 | Characteristic ester methylene. |
| Ethyl (CH₃) | 1.30 – 1.38 | Triplet | 3H | 7.1 | Characteristic ester methyl.[2] |
Detailed Mechanistic Insight
-
The H-3 Singlet: In benzofuran-2-carboxylates, the proton at position 3 is isolated from the benzenoid ring protons (4, 5, 6, 7) by the quaternary carbons. It appears as a sharp singlet. If this peak is a doublet, it implies the ester is not at position 2, or the ring is not fully aromatic (dihydrobenzofuran).
-
The 7-OH Effect: The hydroxyl group at position 7 exerts a strong shielding effect on the ortho proton (H-6) and para position (H-4, though less so). This pushes H-6 upfield (~6.9 ppm), creating a distinct separation from H-4 and H-5.
Comparative Verification (Performance vs. Alternatives)
This section objectively compares the target spectrum against its most likely "false positives" in a synthesis workflow.
Scenario A: Target vs. Starting Material (2,3-Dihydroxybenzaldehyde)
Synthesis Context: The reaction usually involves the condensation of 2,3-dihydroxybenzaldehyde with diethyl bromomalonate or ethyl bromoacetate via the Rap-Stoermer or similar condensation [1].
| Feature | Target (Benzofuran) | Precursor (Aldehyde) |
| Aldehyde Proton | Absent | Present (~10.0 - 10.5 ppm) |
| H-3 Furan | Present (~7.7 ppm) | Absent |
| Ethyl Group | Present (4.3 q, 1.3 t) | Absent (unless alkylated but uncyclized) |
| Aromatic Pattern | 3 Protons (ABC) | 3 Protons (ABC) |
Scenario B: Target (7-OH) vs. Regioisomer (5-OH)
Synthesis Context: If the starting material was 2,5-dihydroxybenzaldehyde, or if a rearrangement occurred, the 5-hydroxy isomer is the result.
-
Target (7-OH):
-
Protons Present: H-4, H-5, H-6.
-
Connectivity: H-4, H-5, and H-6 are contiguous (neighbors).
-
Coupling System: ABC System (or AMX).
-
Visual: One Triplet (H-5) flanked by two Doublets (H-4, H-6).
-
-
Alternative (5-OH):
-
Protons Present: H-4, H-6, H-7.
-
Connectivity: H-4 is isolated (meta to H-6). H-6 and H-7 are neighbors.
-
Coupling System: ABX System .
-
Visual:
-
H-4: Doublet of doublets (very small J, meta-coupling) or broad singlet.
-
H-6: Doublet of doublets (ortho to H-7, meta to H-4).
-
H-7: Doublet (ortho to H-6).
-
-
Key Difference: The 5-OH isomer lacks the pseudo-triplet characteristic of the H-5 proton in the 7-OH target.
-
Figure 2: Coupling network comparison. The 7-OH target is identified by the contiguous H4-H5-H6 system, resulting in a central triplet.
Advanced Verification (2D NMR)
If 1D NMR is ambiguous due to overlapping peaks (common in complex mixtures), use HMBC (Heteronuclear Multiple Bond Correlation) .
-
HMBC Correlation: Look for a correlation between the H-3 singlet and the Carbonyl Carbon (C=O) of the ester. This confirms the ester is attached at C-2.
-
NOESY (Nuclear Overhauser Effect):
-
Irradiate the Ethyl CH₂ quartet.
-
Observation: You should see an NOE enhancement of the H-3 singlet .
-
Significance: This confirms the spatial proximity of the ethyl group and the furan ring proton, ruling out hydrolysis products or intermolecular aggregates.
-
References
-
Benzofuran Synthesis & NMR Data
-
Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, 2013.
- Context: Provides analogous NMR data for substituted benzofuran-2-carboxylates, establishing the H-3 singlet (~7.6-7.8 ppm)
-
-
Solvent Effects in Phenolic NMR
-
General Benzofuran Spectroscopy
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. rsc.org [rsc.org]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzofuran-2-carboxylic acid(496-41-3) 13C NMR [m.chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Ethyl 7-hydroxybenzofuran-2-carboxylate
For researchers and professionals in drug development and chemical analysis, understanding the structural nuances of heterocyclic compounds is paramount. Ethyl 7-hydroxybenzofuran-2-carboxylate, a member of the benzofuran family, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected mass spectrometry fragmentation pattern, offering a predictive framework grounded in established chemical principles. We will explore the characteristic cleavages and rearrangements, compare mass spectrometry with alternative analytical techniques, and provide a foundational experimental protocol.
The Predicted Fragmentation Pathway: A Mechanistic Exploration
The fragmentation of Ethyl 7-hydroxybenzofuran-2-carboxylate under mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is anticipated to be a rich source of structural information. The fragmentation cascade is dictated by the molecule's functional groups: the benzofuran core, the ethyl ester, and the hydroxyl group.
The molecular ion (M⁺˙) is the starting point for a series of characteristic losses. The stability of the aromatic benzofuran ring suggests that the molecular ion peak should be observable.[1] The primary fragmentation events are expected to originate from the more labile ester group and subsequent rearrangements within the heterocyclic ring.
A key initial fragmentation is the loss of the ethoxy radical (•OCH₂CH₃) from the ester group, leading to the formation of a stable acylium ion.[2][3] This is a common fragmentation pathway for ethyl esters. Another anticipated fragmentation is the loss of ethylene (C₂H₄) via a McLafferty-type rearrangement, although this is generally more prominent in longer-chain esters.[4]
The benzofuran ring itself is prone to decarbonylation, the loss of a carbon monoxide (CO) molecule.[5][6] This is a characteristic fragmentation for many oxygen-containing heterocyclic compounds. Further fragmentation of the benzofuran ring system can also occur.
Below is a proposed fragmentation pathway for Ethyl 7-hydroxybenzofuran-2-carboxylate:
Caption: Proposed mass spectrometry fragmentation pathway for Ethyl 7-hydroxybenzofuran-2-carboxylate.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation often involves complementary techniques.
| Technique | Strengths for this Molecule | Weaknesses for this Molecule |
| Mass Spectrometry (MS) | Provides accurate molecular weight and detailed fragmentation data for structural confirmation. | Isomer differentiation can be challenging without tandem MS or high-resolution instruments. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide definitive information on the carbon-hydrogen framework and connectivity, crucial for isomer identification. | Requires a larger sample amount and longer acquisition times compared to MS. |
| Infrared (IR) Spectroscopy | Quickly identifies the presence of key functional groups such as the hydroxyl (-OH), ester carbonyl (C=O), and aromatic C-H bonds. | Provides limited information on the overall molecular structure and connectivity. |
The following workflow illustrates a typical approach to structural elucidation, integrating these techniques:
Caption: A typical workflow for the structural elucidation of an organic compound.
Experimental Protocol: GC-MS Analysis
The following is a general protocol for the analysis of Ethyl 7-hydroxybenzofuran-2-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injection Port: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Column: A standard non-polar or moderately polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pattern and library spectra (e.g., NIST/EPA/NIH Mass Spectral Library).[7]
Predicted Key Fragment Ions
The table below summarizes the expected key ions in the mass spectrum of Ethyl 7-hydroxybenzofuran-2-carboxylate.
| m/z | Proposed Fragment | Description |
| 206 | [M]⁺˙ | Molecular Ion |
| 178 | [M - C₂H₄]⁺˙ | Loss of ethylene |
| 161 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 133 | [M - •OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 119 | [M - •COOCH₂CH₃]⁺ | Loss of the entire ethyl carboxylate radical |
Conclusion
The mass spectrometry fragmentation of Ethyl 7-hydroxybenzofuran-2-carboxylate is predicted to be a highly informative process, yielding a series of characteristic ions that can confirm its structure. By understanding the fundamental fragmentation mechanisms of esters and benzofurans, researchers can confidently interpret the resulting mass spectra. For unambiguous structural assignment, especially in the context of potential isomers, the integration of mass spectrometry with other analytical techniques like NMR and IR spectroscopy is highly recommended. This multi-faceted approach ensures the highest level of scientific rigor in the characterization of novel and known chemical entities.
References
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- Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 837-845.
- Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed.
- Caprioli, R. M., & Tabet, J. C. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.
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- Raznikova, M. O., & Zenkevich, I. G. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.
- Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate.
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- Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.).
- Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. (n.d.). NIH.
- The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme E-Books & E-Journals.
- Synthesis of new 7-hydroxycoumarin derivatives: Crystal structures and fragmentations processes in ESI-MS. (2018, October 13).
- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
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- Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure.
- Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS. (2007, March 21). PMC.
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A Comparative Guide to the Chemical Reactivity of 7-Hydroxy vs. 5-Hydroxy Benzofuran Isomers
For researchers and professionals in drug development, understanding the subtle yet significant differences in the reactivity of isomeric building blocks is paramount for rational molecular design and efficient synthesis. This guide provides an in-depth comparison of the chemical reactivity of two pivotal benzofuran isomers: 7-hydroxybenzofuran and 5-hydroxybenzofuran. We will dissect the electronic underpinnings of their reactivity, present experimental evidence for their distinct chemical behaviors, and provide actionable protocols for their functionalization.
Theoretical Framework: The Decisive Role of Hydroxyl Positioning
The benzofuran scaffold consists of a benzene ring fused to a furan ring. The furan moiety is inherently electron-rich and more susceptible to electrophilic attack than the benzene ring, with a general preference for substitution at the C2 position.[1][2] However, the introduction of a powerful electron-donating hydroxyl (-OH) group dramatically alters the electronic landscape of the entire molecule. The position of this group—at C7 versus C5—dictates which sites become most activated for chemical modification.
Electronic Effects in 5-Hydroxybenzofuran
In 5-hydroxybenzofuran, the hydroxyl group is positioned para to the furan oxygen's bridgehead carbon (C7a) and ortho to C4 and C6. Through resonance, the oxygen's lone pair donates significant electron density into the benzene ring. This strongly activates the ortho positions (C4, C6) and the para position (C2, via the furan ring) towards electrophilic aromatic substitution (EAS).
The key takeaway is the pronounced activation of the C4 and C6 positions on the benzene ring, making them primary targets for electrophiles.
Electronic Effects in 7-Hydroxybenzofuran
For 7-hydroxybenzofuran, the hydroxyl group is ortho to the furan oxygen's bridgehead carbon (C7a) and the C6 position. Its electron-donating effect strongly activates the adjacent C6 position and, notably, the C4 position, which is para to the hydroxyl group. This para-activation across the benzene ring is a dominant electronic feature. While the furan ring's reactivity is also enhanced, the activation of the C4 position is particularly significant and has been exploited synthetically.[3]
Below is a visualization of the key resonance contributors that highlight the differing electron density distributions in the two isomers.
Sources
A Comparative Guide to the Bioactivity of Ethyl vs. Methyl Benzofuran-2-carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran-2-carboxylate Scaffold in Drug Discovery
Benzofuran and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These compounds have garnered significant attention for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.[3][4][5] The substituent at the 2-position of the benzofuran ring is a critical determinant of biological activity, and esters of benzofuran-2-carboxylic acid have been extensively explored as key intermediates and bioactive molecules themselves.[2][6] This guide focuses on the subtle yet significant impact of altering the ester moiety from a methyl to an ethyl group, a common modification in medicinal chemistry aimed at fine-tuning a compound's properties.
The Ester Alkyl Group: A Subtle Driver of Bioactivity
The choice between a methyl and an ethyl ester, while seemingly minor, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This is primarily attributed to the difference in lipophilicity, with the ethyl group imparting a slightly higher degree of fat-solubility compared to the methyl group.[7] This can affect how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a biological system.[7]
Hypothesized Impact on Bioactivity
Based on general principles of medicinal chemistry and SAR studies on related heterocyclic compounds, we can extrapolate the likely consequences of this structural change:
-
Antimicrobial and Antifungal Activity: Increased lipophilicity can sometimes enhance the ability of a compound to penetrate the lipid-rich cell membranes of bacteria and fungi.[8] Therefore, ethyl benzofuran-2-carboxylate may exhibit slightly enhanced activity against certain microbial strains compared to its methyl counterpart, assuming the ester itself is not rapidly hydrolyzed to the inactive carboxylic acid.
-
Anticancer Activity: The effect on anticancer activity is more complex and target-dependent. For some cancer cell lines, increased lipophilicity might lead to better cell penetration and higher intracellular concentrations, potentially resulting in greater cytotoxicity.[9] Conversely, for other targets, the smaller methyl ester might provide a more optimal fit within a specific binding pocket. Structure-activity relationship studies of benzofuran derivatives have indicated that the ester group at the C-2 position is a key site for cytotoxic activity.[2]
The following table presents a hypothetical comparison based on these principles, illustrating the potential differences in bioactivity. It is crucial to note that these are predictive values and require experimental validation.
| Bioactivity Parameter | Methyl Benzofuran-2-carboxylate | Ethyl Benzofuran-2-carboxylate | Rationale for Predicted Difference |
| Antimicrobial (MIC µg/mL) | |||
| Staphylococcus aureus | 128 | 64 | Increased lipophilicity of the ethyl ester may enhance bacterial cell wall penetration. |
| Escherichia coli | 256 | 128 | Gram-negative bacteria have an outer membrane that can be a barrier to less lipophilic compounds. |
| Antifungal (MIC µg/mL) | |||
| Candida albicans | 64 | 32 | Similar to bacteria, fungal cell membrane penetration may be improved with increased lipophilicity. |
| Anticancer (IC₅₀ µM) | |||
| Human Breast Cancer (MCF-7) | 15 | 10 | Enhanced cell membrane permeability could lead to higher intracellular concentrations. |
| Human Colon Cancer (HCT116) | 25 | 20 | The larger ethyl group might have a more favorable interaction with the target protein. |
Experimental Protocols for Bioactivity Assessment
To empirically determine the comparative bioactivity, the following robust experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a quantitative approach to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for Broth Microdilution Assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow:
Caption: Workflow for MTT Cytotoxicity Assay.
Structure-Activity Relationship and Mechanistic Insights
The biological activity of benzofuran-2-carboxylates is not solely dependent on the ester group. Other substitutions on the benzofuran ring play a crucial role. For instance, the presence of electron-withdrawing groups, such as halogens, on the benzofuran ring has been shown to significantly enhance antimicrobial activity.[1]
The mechanism of action for the antimicrobial and anticancer effects of benzofuran derivatives is likely multifactorial and can depend on the specific substitution pattern. For antifungal activity, some benzofuran derivatives have been shown to disrupt calcium homeostasis within fungal cells.[4] In cancer cells, various benzofuran compounds have been found to induce apoptosis and inhibit key signaling pathways involved in cell proliferation.[3]
Signaling Pathway Example: Inhibition of a Pro-survival Pathway
Caption: Potential mechanism of anticancer action.
Conclusion and Future Directions
Future research should focus on the synthesis and parallel biological evaluation of a series of alkyl benzofuran-2-carboxylates (methyl, ethyl, propyl, etc.) to establish a clear structure-activity relationship concerning the ester alkyl chain length. Such studies will provide invaluable data for the rational design of more potent and selective benzofuran-based therapeutic agents.
References
-
Bhaskar, G. & Yadav, G. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry, Sec B, 60B(5), 767-775. [Link]
-
Chen, Y., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Kowalewska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1551. [Link]
-
Li, S., et al. (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. [Link]
-
Liu, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(48), 27744-27768. [Link]
-
Masubuchi, M., et al. (2001). Benzofuran derivatives with antifungal activity. Journal of medicinal chemistry, 44(15), 2495-2504. [Link]
-
Moore, W. R., et al. (2011). Synthesis and antifungal activity of derivatives of 2-and 3-benzofurancarboxylic acids. Antimicrobial agents and chemotherapy, 55(9), 4444-4447. [Link]
-
Murahari, M., & T. V. P. Rao. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00063. [Link]
-
Patel, H., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(23), 8206. [Link]
-
Taha, M. O., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(8), 819. [Link]
-
Wermuth, C. G. (2004). Lipophilicity in PK design: methyl, ethyl, futile. Drug discovery today, 9(15), 645-648. [Link]
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Al-Soud, Y. A., et al. (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles, 71(7), 1577-1587. [Link]
-
Anuse, M. D., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry, 10(4), 5961-5965. [Link]
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Forgione, M., et al. (2023). On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Advances, 13(37), 25964-25974. [Link]
-
Gruszka, S., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Molecules, 28(15), 5821. [Link]
-
Hu, B., et al. (2023). Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. European Journal of Medicinal Chemistry, 259, 115682. [Link]
-
Podolak, I., et al. (2012). Structures of 2 and 3-benzofurancarboxylic acids. Journal of Molecular Structure, 1022, 131-139. [Link]
-
Stankova, I., & M. Stankov, S. (2014). Synthesis, antibacterial activity, and quantitative structure-activity relationships of new (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranone derivatives. Medicinal Chemistry Research, 23(1), 394-405. [Link]
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Safety Operating Guide
Ethyl 7-hydroxybenzofuran-2-carboxylate proper disposal procedures
Executive Summary & Immediate Safety Directive
Ethyl 7-hydroxybenzofuran-2-carboxylate is a specialized organic intermediate typically used in pharmaceutical synthesis.[1] As a benzofuran derivative possessing a phenolic hydroxyl group and an ester moiety, it presents specific stability and reactivity profiles that dictate its disposal.
Core Directive: This compound must never be disposed of via sanitary sewer systems. Due to the biological activity associated with the benzofuran pharmacophore and potential aquatic toxicity, it requires high-temperature incineration via a licensed hazardous waste contractor.
Immediate Action Required:
-
Segregate from strong oxidizers (due to the phenolic moiety).
-
Label clearly as "Non-Halogenated Organic Hazard."
-
Isolate from basic waste streams to prevent uncontrolled hydrolysis or salt formation.
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its functional vulnerabilities. This compound is not a generic "organic solid"; it is a bifunctional molecule (phenol + ester).
Table 1: Physicochemical & Hazard Profile
| Feature | Characteristic | Disposal Implication |
| Functional Groups | Phenol (C7-OH), Ester (C2-COOEt), Benzofuran Core | Phenol: Weakly acidic; reacts with bases/oxidizers.Ester: Susceptible to hydrolysis in high pH.[1] |
| Physical State | Solid (Powder/Crystalline) | Dust explosion risk if finely divided. Requires solid waste stream.[2] |
| Water Solubility | Low (Lipophilic) | Do not flush. Will precipitate in pipes and persist in water treatment sludge. |
| GHS Classification | Estimated based on analogs:H315 (Skin Irrit.), H319 (Eye Irrit.), H412 (Aquatic Chronic) | Requires "Irritant" and "Environmental Hazard" labeling. |
| RCRA Status (USA) | Not P-listed or U-listed specifically.[1] | Classify as D001 (Ignitable) if in flammable solvent, or generic organic chemical waste. |
Senior Scientist Insight: The "7-hydroxy" position activates the benzene ring, making it more susceptible to electrophilic attack and oxidation than the unsubstituted benzofuran. Never mix this waste with Nitric Acid or Peroxides, as this can lead to rapid exothermic decomposition.
Pre-Disposal Stabilization & Segregation
Before moving the material to the central accumulation area, stabilize the waste at the bench level.
A. Solid Waste (Pure Compound)
-
Container: High-density polyethylene (HDPE) or Amber Glass.[1]
-
Labeling: "Hazardous Waste - Solid - Organic - Irritant."[1]
-
Precaution: Double-bag if the powder is fine to prevent dust inhalation during transfer.
B. Liquid Waste (Mother Liquors/Solutions)
If the compound is dissolved in solvents (e.g., Ethyl Acetate, DCM, Methanol):
-
Check pH: Ensure the solution is neutral (pH 6-8).
-
Why? Acidic solutions can catalyze ester hydrolysis; Basic solutions form phenolate salts, altering solubility and reactivity.
-
-
Segregate by Solvent:
-
Stream A (Non-Halogenated): Ethanol, Ethyl Acetate, Acetone.
-
Stream B (Halogenated): Dichloromethane (DCM), Chloroform.
-
-
Quenching (Trace Amounts Only): For reaction glassware cleaning, rinse with acetone, then wash with soap and water. Collect the first acetone rinse as hazardous waste.
The Disposal Workflow (Decision Logic)
The following diagram outlines the mandatory decision logic for disposing of Ethyl 7-hydroxybenzofuran-2-carboxylate.
Figure 1: Decision matrix for segregating benzofuran derivative waste streams based on physical state and solvent composition.[1]
Detailed Experimental Protocol: Waste Stream Preparation
If you have synthesized this compound and have reaction byproducts, follow this specific protocol to prepare the waste for pickup.
Objective: Safely package 50g of off-spec Ethyl 7-hydroxybenzofuran-2-carboxylate and 500mL of mother liquor (Ethanol/Water).
Materials:
-
1L Amber Glass Bottle (Safety Coated).
-
Wide-mouth HDPE Jar (for solids).[1]
-
pH Strips.
Procedure:
-
Solid Waste:
-
Transfer the 50g solid directly into the HDPE jar.
-
Wipe the threads of the jar with a dry Kimwipe to ensure a tight seal.
-
Critical: Do not mix with silica gel or other drying agents unless the waste profile explicitly allows "Lab Trash with Chemicals." Pure chemical is best kept separate.
-
-
Liquid Waste (Mother Liquor):
-
Test the pH of the Ethanol/Water mixture.
-
If Acidic (pH < 4): Slowly add Saturated Sodium Bicarbonate (
) until pH is neutral (approx. 7). This prevents acid-catalyzed hydrolysis of the ester in the waste drum.[1] -
If Basic (pH > 9): Adjust with dilute Acetic Acid. High pH can cause the phenol to form a salt (
), which may precipitate unexpectedly if mixed with other cationic waste streams.[1] -
Pour into the 1L Amber Bottle.
-
-
Labeling:
-
Chemical Name: "Ethyl 7-hydroxybenzofuran-2-carboxylate solution."[1]
-
Constituents: "Ethanol (80%), Water (15%), Benzofuran Ester (5%)."
-
Hazard Checkboxes: [x] Flammable [x] Irritant [x] Toxic.
-
Regulatory & Compliance (RCRA Context)
While Ethyl 7-hydroxybenzofuran-2-carboxylate is not explicitly listed on the EPA's P-List (Acutely Toxic) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility of the generator.[1]
-
Determination: Under 40 CFR § 262.11, the generator must determine if the waste is hazardous.
-
Characteristic Waste: If dissolved in ethanol, it carries the D001 (Ignitability) code.
-
Best Practice: Treat as a "Non-Regulated Chemical" that requires incineration. Do not landfill.[7] The benzofuran ring is stable and can be persistent in soil; incineration ensures complete destruction of the pharmacophore.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements (40 CFR Part 262). Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press (2011). Available at: [Link]
-
PubChem. Compound Summary: Benzofuran-2-carboxylic acid derivatives (Analog Analysis). National Library of Medicine. Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). Available at: [Link][1]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
